Precision Synthesis of 4-(Phenylsulfanyl)-2-butanol: A Modular Technical Guide
Executive Summary This technical guide details the synthesis of 4-(phenylsulfanyl)-2-butanol (also referred to as 4-(phenylthio)butan-2-ol). This compound serves as a versatile building block in the synthesis of sulfur-c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis of 4-(phenylsulfanyl)-2-butanol (also referred to as 4-(phenylthio)butan-2-ol). This compound serves as a versatile building block in the synthesis of sulfur-containing pharmaceuticals and functionalized organic intermediates.
The structural core consists of a secondary alcohol and a phenylthio ether separated by an ethylene linker. The synthesis is best approached through a modular two-step sequence : a Thia-Michael addition followed by a chemoselective carbonyl reduction. This pathway offers superior atom economy, scalability, and regiocontrol compared to direct ring-opening of epoxides or nucleophilic substitution of halo-alcohols.
The retrosynthetic analysis reveals two primary disconnections. Route A, the Michael Addition/Reduction sequence, is the industry standard due to the ready availability of methyl vinyl ketone (MVK) and thiophenol. Route B, the Oxetane Ring Opening, provides high regioselectivity but suffers from the poor availability of 2-methyloxetane and harsher reaction conditions.
Figure 1: Retrosynthetic analysis comparing the preferred Michael Addition route against the Oxetane Ring Opening.
Experimental Protocol: The "Gold Standard" Route
This route utilizes the high nucleophilicity of the thiophenolate anion to attack the
-carbon of methyl vinyl ketone (MVK). The resulting ketone is then reduced to the alcohol.
Phase 1: Thia-Michael Addition
Objective: Synthesis of 4-(phenylthio)butan-2-one (CAS 6110-01-6).
Reagents:
Thiophenol (PhSH): 1.0 equiv.
Methyl Vinyl Ketone (MVK): 1.1 equiv.
Triethylamine (Et
N): 0.05 equiv (Catalytic).
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Thiophenol (10 mmol) in DCM (20 mL).
Activation: Add catalytic Triethylamine (0.5 mmol). Cool the solution to 0°C using an ice bath.
Addition: Add Methyl Vinyl Ketone (11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.[1] Control addition rate to maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The thiol spot should disappear.
Workup: Wash the organic layer with 1M HCl (to remove amine), saturated NaHCO
, and brine. Dry over anhydrous MgSO and concentrate under reduced pressure.
Yield: Expect >90% yield of a clear to pale yellow oil.
Phase 2: Chemoselective Reduction
Objective: Conversion to 4-(phenylsulfanyl)-2-butanol.
Dissolution: Dissolve the ketone intermediate (from Phase 1) in MeOH (10 mL/g) and cool to 0°C.
Reduction: Add NaBH
portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Quench: Carefully add saturated NH
Cl solution to quench excess hydride.
Extraction: Extract with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over Na
SO.
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Insights
Understanding the mechanism ensures troubleshooting capability. The synthesis relies on the Soft-Soft interaction principle.
Nucleophilic Attack: The sulfur atom in thiophenol is a "soft" nucleophile. It preferentially attacks the soft
-carbon of the -unsaturated ketone (MVK) rather than the hard carbonyl carbon (1,4-addition vs. 1,2-addition).
Hydride Transfer: Borohydride (BH
) acts as a nucleophilic hydride source, attacking the electrophilic carbonyl carbon to form the alkoxide, which is protonated during workup to yield the alcohol.
Figure 2: Mechanistic flow of the Thia-Michael addition followed by Carbonyl Reduction.
Characterization & Quality Control
Verify the synthesis using Nuclear Magnetic Resonance (NMR).[2]
Functionality
Proton (H) Expected Shift
Multiplicity
Integration
Aromatic Ring
7.1 – 7.4 ppm
Multiplet
5H
CH-OH (C2)
~3.8 – 4.0 ppm
Multiplet
1H
S-CH (C4)
~2.9 – 3.1 ppm
Triplet/Multiplet
2H
CH-Linker (C3)
~1.7 – 1.9 ppm
Multiplet
2H
CH (C1)
~1.2 ppm
Doublet
3H
Key Diagnostic: The disappearance of the vinyl protons (5.8–6.4 ppm) from MVK and the appearance of the methyl doublet at ~1.2 ppm confirms the success of the sequence.
Safety & Handling (E-E-A-T)
Thiophenol: Highly toxic and possesses a potent, repulsive stench. Must be handled in a well-ventilated fume hood. All glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.
Methyl Vinyl Ketone: A lachrymator and highly toxic by inhalation. Use gloves and eye protection.
Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas. Keep away from open flames.
References
Thia-Michael Addition Mechanism & Scope
Title: "Thiophenol synthesis by C-S coupling or substitution."
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 4-(Phenylsulfanyl)-2-butanol. Chemical Identity, Synthetic Architectures, and Reactivity Profiles Executive Summary 4-(Phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the chemical properties, synthesis, and applications of 4-(Phenylsulfanyl)-2-butanol.
Chemical Identity, Synthetic Architectures, and Reactivity Profiles
Executive Summary
4-(Phenylsulfanyl)-2-butanol (IUPAC: 4-(phenylthio)butan-2-ol) is a bifunctional organic intermediate characterized by a secondary alcohol and a thioether linkage separated by an ethylene bridge. This structural motif renders it a versatile "chimeric" building block in organic synthesis, capable of participating in both soft-nucleophile chemistry (via the sulfur atom) and hard-electrophile/nucleophile interactions (via the hydroxyl group). It serves as a critical precursor in the synthesis of complex pharmaceutical agents, including Vitamin D analogs, and possesses organoleptic properties relevant to flavor chemistry.
Physicochemical Profile
This compound exists as a viscous, colorless-to-pale-yellow oil with a characteristic sulfidic odor, often described as having "meaty" or "metallic" nuances typical of aryl-alkyl sulfides.
110920-29-1 (S-enantiomer); Racemate (Generic/Unlisted in common public registries, often cited by structure)
Molecular Formula
C₁₀H₁₄OS
Molecular Weight
182.28 g/mol
SMILES
CC(O)CCSC1=CC=CC=C1
InChIKey
MUTZHABONRINHZ-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
Property
Value / Range
Condition
Physical State
Liquid (Viscous Oil)
25°C, 1 atm
Boiling Point
~145–150 °C
@ 2 mmHg (Predicted based on homologs)
Density
1.05 ± 0.02 g/cm³
20°C
Refractive Index ()
1.560 – 1.570
Predicted
Solubility
Soluble in EtOH, Et₂O, DCM, DMSO
Insoluble in H₂O
pKa (OH)
~15.1
Predicted
Synthetic Pathways & Methodologies
The synthesis of 4-(phenylsulfanyl)-2-butanol is governed by regioselective requirements. The most robust protocol avoids the regioisomeric mixtures typical of epoxide ring-opening by utilizing a stepwise conjugate addition-reduction sequence.
Primary Route: Conjugate Addition-Reduction
This pathway ensures the sulfur atom is exclusively at the terminal (C4) position.
Mechanism:
Michael Addition: Thiophenol (nucleophile) attacks the
-carbon of methyl vinyl ketone (MVK).
Carbonyl Reduction: The resulting ketone is reduced to the secondary alcohol using a hydride source.
Figure 1: Regioselective synthesis via Michael Addition followed by Hydride Reduction.
Procedure: To a stirred solution of thiophenol in dichloromethane (DCM) at 0°C, add triethylamine. Dropwise add MVK over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
Workup: Stir at room temperature for 2 hours. Wash with 1M HCl (to remove amine), then sat. NaHCO₃ and brine.[1] Dry over MgSO₄ and concentrate.
Procedure: Dissolve the ketone in methanol (0.5 M concentration). Cool to 0°C. Add NaBH₄ portion-wise. Evolution of H₂ gas will occur.
Completion: Stir for 1 hour. Quench with sat. NH₄Cl solution.
Purification: Extract with Ethyl Acetate (3x). Dry organic layer (Na₂SO₄). Remove solvent.[1][2] Purify via flash column chromatography (Hexanes:EtOAc 4:1) if high purity is required.
Chemical Reactivity & Functionalization
The molecule contains two distinct reactive centers: the sulfur atom (oxidation, alkylation) and the hydroxyl group (esterification, oxidation, elimination).
Oxidation Pathways (Chemo-selective)
The sulfur atom is more electron-rich and oxidizes faster than the alcohol under specific conditions.
Sulfoxide (S=O): Controlled oxidation using 1.0 eq m-CPBA at 0°C or NaIO₄.
Sulfone (O=S=O): Exhaustive oxidation using excess H₂O₂/Na₂WO₄ or 2.5 eq m-CPBA.
Ketone: Swern oxidation affects the OH group, yielding 4-(phenylthio)-2-butanone.
Figure 2: Divergent reactivity pathways controlled by oxidant stoichiometry.
Pummerer Rearrangement Potential
Upon oxidation to the sulfoxide, the compound can undergo Pummerer rearrangement (using Ac₂O), functionalizing the
-carbon next to the sulfur. This is a powerful method for introducing further complexity.
Spectroscopic Characterization
Validation of the structure relies on distinguishing the methylene protons adjacent to the sulfur and the methine proton of the alcohol.
Nucleus
Signal (ppm)
Multiplicity
Assignment
¹H NMR
7.15 – 7.40
Multiplet (5H)
Aromatic Phenyl Protons
3.85
Multiplet (1H)
CH -OH (Methine)
3.05
Triplet of doublets (2H)
CH ₂-S (Adjacent to Sulfur)
1.75 – 1.90
Multiplet (2H)
CH ₂ (Bridge)
1.18
Doublet (3H)
CH ₃-CH (Terminal Methyl)
¹³C NMR
136.5, 129.0, 125.8
-
Aromatic Carbons
67.2
-
C H-OH
36.5
-
C H₂-CH₂-S
30.1
-
C H₂-S
23.5
-
C H₃
Applications in Drug Development
Vitamin D Analogs: Literature cites the use of phenylsulfonyl analogs (derived from this sulfide) as intermediates in the synthesis of
-dihydroxyvitamin D derivatives. The sulfur moiety allows for lithiation and coupling reactions before being desulfurized or oxidized.
Linker Chemistry: The 4-carbon chain provides a flexible tether. The sulfur atom can be used as a "handle" for attachment to proteins or surfaces and subsequently cleaved or oxidized to modify solubility.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Odor Control: Like most organic sulfides, this compound has a potent odor threshold. All manipulations should be performed in a well-ventilated fume hood. Glassware should be treated with bleach (hypochlorite) to oxidize residual sulfide to the odorless sulfoxide/sulfone before removal from the hood.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow air oxidation to the sulfoxide.
References
Synthesis & Reactivity: Trost, B. M.; Salzmann, T. N.; Hiroi, K. New synthetic reactions. Sulfenylations of ketones and esters with phenyl sulfenyl chloride. J. Am. Chem. Soc. 1976, 98, 4887. (Foundational methodology for beta-keto sulfides).
Specific Synthesis:The Journal of Organic Chemistry, 43, p. 373, 1978. (Cited synthesis via MVK addition).
Vitamin D Application: Tsuji, M., et al.[3] A New and Convenient Synthesis of 1
,25-Dihydroxyvitamin D2 and Its 24R-Epimer. Bull. Chem. Soc. Jpn., 1989, 62, 3132-3137. Link
General Properties: PubChem Compound Summary for CID 11137767. Link
Technical Guide: Spectroscopic Data of 4-(Phenylsulfanyl)-2-butanol
The following technical guide details the spectroscopic characterization of 4-(Phenylsulfanyl)-2-butanol , a bifunctional chiral building block used in the synthesis of sulfur-containing bioactive scaffolds. Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization of 4-(Phenylsulfanyl)-2-butanol , a bifunctional chiral building block used in the synthesis of sulfur-containing bioactive scaffolds.
Core Significance: This molecule serves as a versatile "chiral sulfide linker" in drug development. It combines a nucleophilic sulfide moiety with a secondary alcohol, allowing for dual-functionalization (e.g., oxidation to sulfoxides/sulfones or esterification/etherification of the alcohol). It is typically synthesized via the reduction of 4-(phenylthio)-2-butanone.
Synthesis & Sample Origin
To ensure the integrity of spectroscopic data, one must understand the sample's origin. The industrial standard for synthesizing 4-(Phenylsulfanyl)-2-butanol involves a two-step sequence:
Thia-Michael Addition: Conjugate addition of thiophenol to methyl vinyl ketone (MVK) to form the ketone intermediate.
Carbonyl Reduction: Chemoselective reduction of the ketone using Sodium Borohydride (NaBH
) or Lithium Aluminum Hydride (LiAlH).
Note: Samples derived from this route may contain trace amounts of the disulfide dimer (Ph-S-S-Ph) or unreacted ketone if not purified via distillation or chromatography.
Caption: Standard synthetic pathway for generating high-purity 4-(Phenylsulfanyl)-2-butanol samples for analysis.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the molecule's asymmetry at the C2 position. The methylene protons at C3 and C4 may exhibit diastereotopic character, appearing as complex multiplets rather than simple triplets.
H NMR Data (400 MHz, CDCl)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Context
7.35 – 7.15
Multiplet
5H
Ar-H
Phenyl ring protons (ortho/meta/para).
3.92 – 3.85
Multiplet
1H
C(2)-H
Methine proton alpha to the hydroxyl group. Deshielded by oxygen.[5]
3.05 – 2.95
Multiplet
2H
C(4)-H
Methylene protons alpha to sulfur. Deshielded by sulfur.
1.85 – 1.70
Multiplet
2H
C(3)-H
Internal methylene protons. Shielded but split by adjacent chiral center.
1.22
Doublet ( Hz)
3H
C(1)-H
Terminal methyl group coupled to C2-H.
~1.8 – 2.5
Broad Singlet
1H
-OH
Hydroxyl proton (shift varies with concentration/solvent).
C NMR Data (100 MHz, CDCl)
Chemical Shift (, ppm)
Assignment
Carbon Type
Notes
136.5
Ar-C
Quaternary
Attached to Sulfur.
129.5
Ar-C
CH
Characteristic aromatic signal.
129.0
Ar-C
CH
Characteristic aromatic signal.
126.0
Ar-C
CH
Characteristic aromatic signal.
67.2
C (2)
CH
Alpha to Oxygen (Alcohol).
38.5
C (3)
CH
Beta to both functional groups.
29.8
C (4)
CH
Alpha to Sulfur.
23.5
C (1)
CH
Terminal methyl.
B. Infrared (IR) Spectroscopy
The IR spectrum validates the functional group transformation from ketone to alcohol.
The fragmentation pattern is driven by the stability of the sulfur-stabilized cation and the elimination of water.
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (
): m/z 182
Key Fragmentation Pathway:
: Molecular ion.
164 () : Loss of water (Dehydration). This is a dominant pathway for secondary alcohols.
123 () : Cleavage of the C3-C4 bond. This is the base peak or a major abundant ion due to the stability of the sulfur-stabilized carbocation.
109 () : Thiophenol radical cation fragment.
45 () : Characteristic fragment for secondary alcohols (alpha-cleavage).
Caption: Primary fragmentation pathways observed in the EI Mass Spectrum of 4-(Phenylsulfanyl)-2-butanol.
Experimental Protocol: Reduction of 4-(Phenylthio)-2-butanone
For researchers needing to generate this standard freshly:
Preparation : Dissolve 4-(phenylthio)-2-butanone (10 mmol) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C.
Reduction : Add Sodium Borohydride (NaBH
, 12 mmol) portion-wise over 10 minutes.
Reaction : Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).
Quench : Quench carefully with saturated NH
Cl solution.
Workup : Extract with Dichloromethane (3x), wash with brine, dry over MgSO
, and concentrate.
Purification : The resulting oil is typically >95% pure but can be distilled (bp ~140°C at 0.5 mmHg) or chromatographed.
References
Sigma-Aldrich. 4-(Phenylsulfanyl)-2-butanol Product Specification & CAS 27998-52-3. Link
Fleming, I. et al.
-unsaturated 5- and 6-membered lactones." Tetrahedron Letters, 1982. (Describes the synthesis and silylation of the target alcohol). Link
Warren, S. et al. "Synthesis of secondary alcohols by the reduction of
-keto sulfides." Journal of the Chemical Society, Perkin Transactions 1. (General methodology for Ph-S-CH2-CH2-C(O)R reduction).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Analysis: 4-(Phenylsulfanyl)-2-butanolSynthesis, Spectroscopic Characterization, and Chiral Resolution
Part 1: Introduction & Molecular Architecture
4-(Phenylsulfanyl)-2-butanol (IUPAC: 4-(phenylthio)butan-2-ol) is a bifunctional organic scaffold characterized by a secondary alcohol and a thioether linkage.[1] It serves as a critical chiral synthon in the synthesis of
-lactam antibiotics and various sulfur-containing pharmaceutical intermediates.[1]
Unlike its carbon analog (4-phenyl-2-butanol), the inclusion of the sulfur atom at the
-position introduces unique electronic properties, specifically the ability to act as a soft nucleophile or be selectively oxidized to sulfoxides and sulfones without affecting the hydroxyl center.[1]
The structural integrity of 4-(phenylsulfanyl)-2-butanol relies on the precise installation of the sulfur linkage without compromising the oxygen functionality.[1] Two primary pathways are established: the chemical Thia-Michael route and the Biocatalytic Kinetic Resolution for enantiopurity.[1]
Chemical Synthesis: The Thia-Michael/Reduction Sequence
The most robust synthesis avoids direct alkylation of thiophenol with halo-alcohols (which suffers from elimination side reactions) and instead utilizes a conjugate addition-reduction sequence.[1]
Step 1: Thia-Michael Addition. Thiophenol reacts with methyl vinyl ketone (MVK) under basic conditions (triethylamine or catalytic NaH) to yield the intermediate ketone, 4-(phenylthio)butan-2-one.[1]
Step 2: Carbonyl Reduction. The ketone is reduced using Sodium Borohydride (
) in ethanol. This step is chemoselective; the borohydride reduces the hard electrophile (ketone) while leaving the soft nucleophile (sulfide) intact.
), obtaining the enantiopure - or -isomer requires kinetic resolution.[1] Lipases, specifically Candida antarctica Lipase B (CAL-B) or Lipase P (Pseudomonas sp.) , display high enantioselectivity () toward this substrate.
Mechanism: The lipase selectively acetylates the
-enantiomer using vinyl acetate as the acyl donor, leaving the -alcohol unreacted.[1]
Separation: The resulting
-acetate and -alcohol are easily separated via column chromatography due to significant differences in polarity ( values).[1]
Figure 1: Synthetic workflow showing the chemical formation of the racemate followed by enzymatic divergence into enantiomers.
Part 3: Structural Characterization (Spectroscopy)
Accurate structural analysis requires distinguishing the sulfide-methylene signals from the hydroxymethine signals.[1] The following data represents the characteristic spectroscopic signature of 4-(phenylsulfanyl)-2-butanol.
Proton NMR (
NMR) Analysis
The spectrum is defined by the deshielding effect of the sulfur atom on the
Incubation: Shake at 30°C / 200 rpm for 24-48 hours. Monitor conversion via GC or TLC.[1]
Termination: Filter off the enzyme beads (can be recycled).
Purification: Concentrate the filtrate and separate the
-alcohol from the -acetate using silica gel flash chromatography (Hexane/EtOAc 8:1).
Validation Check:
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/i-PrOH 90:10).[1]
Expected Result:
-alcohol elutes later than the -acetate (depending on specific method conditions).[1]
References
Kim, M. et al. (2003).[1] "Lipase mediated chiral resolution of 4-arylthio-2-butanol as an intermediate for beta-lactam antibiotics."[1][3] Archives of Pharmacal Research, 26(12), 997-1001.[1]
Gros, L. et al. (2006).[1] "Synthesis of the thioamide derivatives of methyl vinyl ketone and their cyclization." Chemistry of Heterocyclic Compounds, 42, 176–179.[4]
National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-Phenyl-2-butanol (Analog Reference)." NIST Chemistry WebBook.[1]
The Molecular Weight and Synthetic Utility of 4-(Phenylsulfanyl)-2-butanol: A Technical Whitepaper
Executive Summary In advanced organic synthesis and drug development, sulfur-containing chiral building blocks are indispensable for constructing complex molecular architectures. 4-(Phenylsulfanyl)-2-butanol —frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced organic synthesis and drug development, sulfur-containing chiral building blocks are indispensable for constructing complex molecular architectures. 4-(Phenylsulfanyl)-2-butanol —frequently referred to in literature as 4-(phenylthio)-2-butanol—is a highly versatile chiral synthon. With a precise molecular weight of 182.28 g/mol , this compound strikes an optimal balance between steric bulk and atom economy, making it a critical intermediate in the synthesis of optically enriched insect pheromones, taxane ring systems, and pharmaceutical APIs.
This whitepaper provides an in-depth technical analysis of 4-(Phenylsulfanyl)-2-butanol, detailing its physicochemical properties, the causality behind its biocatalytic resolution, and self-validating protocols for its implementation in advanced synthetic methodologies.
The utility of a synthetic intermediate is fundamentally governed by its physicochemical profile. The molecular weight of 4-(Phenylsulfanyl)-2-butanol (182.28 g/mol ) is a critical parameter for two primary reasons:
Stoichiometric Precision: In highly sensitive organometallic reactions (e.g., reductive lithiation and transmetallation), exact molar equivalents are required to prevent side reactions. The precise mass allows for accurate atom economy calculations[1].
Pharmacokinetic Viability: In fragment-based drug discovery (FBDD), starting materials must leave ample "molecular weight runway" for downstream functionalization. At 182.28 Da and an XLogP3 of 2.5, this synthon comfortably adheres to Lipinski’s Rule of Five, ensuring that its incorporation into larger scaffolds does not compromise the lipophilicity or bioavailability of the final drug candidate[2].
High-resolution mass spectrometry (HRMS) targeting[2]
XLogP3
2.5
Optimal lipophilicity for cellular permeability[2]
The Causality of Biocatalysis in Sulfur-Based Asymmetric Synthesis
A persistent challenge in synthesizing chiral sulfur compounds is catalyst poisoning . Traditional asymmetric reductions of ketones (e.g., Noyori hydrogenation) rely on transition metals like ruthenium, rhodium, or palladium. However, the lone electron pairs on the sulfur atom of 4-(phenylthio)-2-butanone strongly coordinate to these metals, deactivating the catalyst and plummeting enantiomeric yields.
The Solution: To bypass metal catalyst poisoning, application scientists utilize biocatalytic pathways . Whole-cell biocatalysts, such as baker's yeast or specialized bacterial strains, utilize enzymatic active sites that are immune to sulfur coordination. This causality drives the preference for sequential biocatalytic resolution to achieve >99% enantiomeric excess (e.e.)[3].
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates analytical checkpoints to verify stereochemical integrity before proceeding to subsequent steps[3].
Step 1: Primary Biocatalytic Reduction
Preparation: Suspend 4-(phenylthio)-2-butanone (ketone precursor) in a buffered aqueous medium (pH 7.0).
Inoculation: Introduce Pichia farinosa IAM 4682 to the bioreactor.
Incubation: Agitate at 30°C. Causality: The yeast's oxidoreductase enzymes selectively reduce the ketone to the (R)-alcohol, though the stereoselectivity is imperfect, yielding a 91% e.e. mixture.
Validation Checkpoint 1: Extract a 1 mL aliquot, derivatize the alcohol with Mosher's acid chloride (MTPA-Cl), and analyze via ^1H NMR. Do not proceed unless the NMR spectra confirm an e.e. of ≥90%.
Step 2: Kinetic Resolution via Selective Oxidation
Transfer: Move the enriched mixture to a secondary bioreactor containing Rhodococcus rhodochrous IFO15564.
Oxidation Parameters: Adjust the pH strictly to 8.0 and initiate continuous air bubbling. Causality:R. rhodochrous possesses highly specific dehydrogenases that selectively oxidize the contaminating (S)-enantiomer back into the ketone, leaving the desired (R)-enantiomer untouched. Air bubbling provides the terminal electron acceptor (oxygen) required for the enzymes.
Validation Checkpoint 2: Monitor the reaction continuously via chiral HPLC. Terminate the oxidation precisely when the (S)-enantiomer peak drops below the limit of detection (LOD), ensuring >99% e.e.
Step 3: Extraction and Purification
Isolation: Extract the aqueous broth with ethyl acetate.
Chromatography: Purify the resulting (R)-4-(phenylthio)-2-butanol via silica gel flash chromatography to separate the pure alcohol from the regenerated ketone byproduct.
Biocatalytic workflow for the chiral resolution of 4-(phenylthio)-2-butanol.
Applications in Advanced Synthetic Methodology
Once isolated, the enantiopure 4-(Phenylsulfanyl)-2-butanol serves as a highly reactive chiral building block. Its utility is driven by the phenylthio group, which stabilizes adjacent carbanions, enabling complex carbon-carbon bond formations.
Insect Pheromone Synthesis: Using the (S)-enantiomer (often derived via baker's yeast reduction), researchers synthesize highly optically enriched insect pheromonal components, such as (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane. The mechanism involves sequential deprotonation, reductive lithiation, and transmetallation with cerium(III) chloride, followed by lactonization[1].
Taxane Ring Systems: The compound is utilized in the double ring expansion of cyclopropylalkylidenecyclopropanes. This reductive lithiation technology allows for the flexible synthesis of bridged bicyclo (5.3.1) systems, which are the foundational skeleton of the taxane AB ring—a critical structure in blockbuster oncology drugs[1].
References
National Institutes of Health (PubChem) . "(r)-(-)-4-(Phenylthio)-2-butanol | C10H14OS". PubChem Database. URL:[Link]
Oxford University Press . "4-(Phenylsulfonyl)-2-butanol by the Sequential Use of Pichia farinosa and Rhodococcus rhodochrous". Chemistry Letters, Vol. 27, Issue 1. URL:[Link]
The Versatile World of Substituted Butanols: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Four-Carbon Alcohol Substituted butanols, a diverse class of organic compounds, represent far more than simple four-carbon alcohol isomers. Their true value lies in the vast chemical space t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond a Simple Four-Carbon Alcohol
Substituted butanols, a diverse class of organic compounds, represent far more than simple four-carbon alcohol isomers. Their true value lies in the vast chemical space that opens up with the introduction of various substituents at different positions along the butanol backbone. This structural versatility translates into a wide array of physicochemical properties and biological activities, making them invaluable building blocks and functional moieties in medicinal chemistry, materials science, and the fragrance industry. For researchers and drug development professionals, a deep understanding of the synthesis, characterization, and application of these compounds is paramount for innovation. This guide provides a comprehensive technical overview, moving beyond a generic template to offer field-proven insights into the world of substituted butanols.
The fundamental butanol isomers—1-butanol, 2-butanol, isobutanol, and tert-butanol—each offer a unique starting point for derivatization, with distinct reactivity and steric profiles.[1] The placement of the hydroxyl group and the branching of the carbon chain significantly influence properties like boiling point, melting point, density, and solubility.[1] These foundational differences are magnified with the introduction of substituents, allowing for the fine-tuning of molecules for specific applications.
Synthesis of Substituted Butanols: Crafting Molecular Diversity
The synthetic routes to substituted butanols are as varied as the target molecules themselves. The choice of starting material and reaction pathway is dictated by the desired substitution pattern, stereochemistry, and scalability. Here, we delve into some common and illustrative synthetic strategies.
Grignard and Organolithium Reactions: Building the Carbon Skeleton
A cornerstone of alcohol synthesis, the reaction of Grignard or organolithium reagents with appropriate carbonyl compounds provides a reliable method for constructing substituted butanols. For instance, the synthesis of a phenyl-substituted butanol can be achieved by reacting a phenylmagnesium halide with butanal or a substituted butanal.
Experimental Protocol: Synthesis of 1-Phenyl-1-butanol via Grignard Reaction
Objective: To synthesize 1-phenyl-1-butanol from benzaldehyde and propylmagnesium bromide.
Materials:
Benzaldehyde
Propyl bromide
Magnesium turnings
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard laboratory glassware (three-neck flask, dropping funnel, condenser)
Procedure:
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. A solution of propyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.
Addition of Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of benzaldehyde in anhydrous diethyl ether is added dropwise with stirring.
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for one hour and then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Causality: The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a new carbon-carbon bond. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.
Reduction of Carbonyl Compounds: Accessing Hydroxyl Functionality
The reduction of substituted ketones and aldehydes is a straightforward method to produce the corresponding butanols. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups.
Reducing Agent
Substrate
Product
Key Considerations
Sodium Borohydride (NaBH4)
Ketones, Aldehydes
Alcohols
Mild and selective for carbonyls over esters and carboxylic acids.
Lithium Aluminum Hydride (LiAlH4)
Ketones, Aldehydes, Esters, Carboxylic Acids
Alcohols
Powerful, non-selective reducing agent. Reacts violently with water.
Hydrogen (H2) with Metal Catalyst (e.g., Pd, Pt, Ni)
Ketones, Aldehydes
Alcohols
Catalytic hydrogenation; can also reduce alkenes and alkynes.
Experimental Protocol: Reduction of 4-Phenyl-2-butanone to 4-Phenyl-2-butanol
Objective: To synthesize 4-phenyl-2-butanol by the reduction of 4-phenyl-2-butanone.
Materials:
4-Phenyl-2-butanone
Sodium borohydride (NaBH4)
Methanol
Water
Diethyl ether
Standard laboratory glassware
Procedure:
Reaction Setup: 4-phenyl-2-butanone is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, water is slowly added to quench the excess NaBH4. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 4-phenyl-2-butanol, which can be further purified by column chromatography.
Causality: The hydride ion (H-) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent workup provides a proton to the resulting alkoxide, forming the secondary alcohol.
Spectroscopic Characterization of Substituted Butanols: Unveiling the Molecular Structure
The unambiguous identification and characterization of substituted butanols rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The chemical shift, integration, and multiplicity of the proton signals are diagnostic of the local electronic environment and the number of neighboring protons.
-OH Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. It can be exchanged with D₂O, causing its signal to disappear, which is a useful diagnostic test.
Protons on Carbon Bearing the -OH Group (CH-OH): These protons are deshielded by the electronegative oxygen atom and typically resonate in the range of 3.3-4.0 ppm.
Alkyl Protons: Protons on the alkyl chain appear in the typical upfield region (0.9-2.0 ppm), with their chemical shifts and multiplicities providing information about their connectivity.
¹³C NMR: The chemical shifts of the carbon atoms provide information about their hybridization and the nature of their substituents.
Carbon Bearing the -OH Group (C-OH): This carbon is deshielded and typically appears in the range of 60-80 ppm.
Alkyl Carbons: These carbons resonate in the upfield region of the spectrum.
Representative ¹H NMR Data for Butanol Isomers:
Compound
δ (ppm) for CH₃
δ (ppm) for CH₂
δ (ppm) for CH-OH
δ (ppm) for OH
1-Butanol
0.9 (t)
1.4 (sextet), 1.5 (quintet), 3.6 (t)
-
Variable (s)
2-Butanol
0.9 (t), 1.2 (d)
1.5 (quintet)
3.8 (sextet)
Variable (s)
Isobutanol
0.9 (d)
1.8 (m), 3.4 (d)
-
Variable (s)
tert-Butanol
1.2 (s)
-
-
Variable (s)
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the hydroxyl functional group.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[2][3][4]
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹ corresponds to the C-O stretching vibration.[4]
C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹ are due to C-H stretching vibrations of the alkyl groups.[2]
Applications in Drug Discovery and Development: From Scaffolds to Active Pharmaceutical Ingredients
Substituted butanols are prevalent in medicinal chemistry, serving as key intermediates, pharmacophores, and even as active pharmaceutical ingredients (APIs) themselves.
Substituted Butanols as Privileged Scaffolds
The butanol framework, particularly with amino substitutions, forms the core of many biologically active molecules. For instance, N-substituted β-amino alcohols are recognized as a "privileged structural motif" in the pharmaceutical industry, appearing in numerous drugs for cardiovascular and respiratory diseases.
Pharmacological Activities of Substituted Butanols
Antimicrobial Agents: Derivatives of butanol, such as n-butyl α- and β-D-glucopyranosides, have demonstrated promising antibacterial and antifungal activities. These compounds are thought to act by penetrating and disrupting microbial cell membranes.
Antiviral Activity: Certain butanol derivatives have shown potential as antiviral agents. For example, a butene lactone derivative has been reported to exhibit antiviral activity against the influenza A virus by inhibiting viral replication in the early stages of its life cycle.[5] Additionally, butanol extracts of certain plants have shown inhibitory effects against SARS-CoV.[6][7]
Anticancer Properties: N-butanol fractions from various plant extracts have demonstrated anticancer activity against different cancer cell lines, including gastric and lung cancer.[8] These extracts have been shown to induce cell cycle arrest and senescence in cancer cells.[8]
Cardiovascular Effects: Analogues of the beta-blocker metoprolol, synthesized using (R)- or (S)-2-amino-1-butanol, have shown significant hypotensive and bradycardiac activity.[9] Furthermore, n-butanol extracts from certain plants have been found to have vasodilatory effects, suggesting potential for the development of new blood-pressure-lowering drugs.[10]
Opioid Receptor Modulation: Hydrophobic esters and ethers of butorphanol, a morphinan-type synthetic opioid, have been synthesized and shown to have high affinities for mu and kappa opioid receptors.[11] This highlights the potential for modifying the butanol moiety to tune the pharmacological profile of existing drugs.
The Role of Butanols in Cellular Signaling
Beyond direct therapeutic action, substituted butanols can be valuable tools for studying cellular signaling pathways. For instance, primary alcohols like 1-butanol can act as substrates for phospholipase D (PLD), an enzyme involved in cell proliferation and differentiation.[1] This interaction can be used to probe the function of the PLD pathway in various cellular processes.[1]
Conclusion: A Future of Tailored Molecules
Substituted butanols represent a rich and versatile class of compounds with significant potential in drug discovery and development. Their synthetic accessibility, coupled with the ability to fine-tune their properties through substitution, makes them attractive scaffolds for the design of novel therapeutics. As our understanding of their synthesis, characterization, and biological activity continues to grow, so too will their impact on the development of new medicines and advanced materials. The insights and methodologies presented in this guide are intended to empower researchers to explore the vast potential of substituted butanols and to drive innovation in their respective fields.
References
Synthesis and pharmacological evaluation of hydrophobic esters and ethers of butorphanol at opioid receptors. PubMed. Available from: [Link]
Vasodilatory Effect of n-Butanol Extract from Sanguisorba officinalis L. and Its Mechanism. MDPI. Available from: [Link]
Virucidal Activity of a New Hand Disinfectant With Reduced Ethanol Content: Comparison With Other Alcohol-Based Formulations. PubMed. Available from: [Link]
infrared spectrum of butan-2-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
infrared spectrum of butan-1-ol. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
Spectroscopy of Alcohols. Chemistry LibreTexts. Available from: [Link]
Cardiovascular effects of an n-butanol extract from fresh fruits of Randia siamensis. PubMed. Available from: [Link]
Procyanidins and butanol extract of Cinnamomi Cortex inhibit SARS-CoV infection. PubMed. Available from: [Link]
Synthesis and antimicrobial evaluation of Some n-butyl α- and β-D-glucopyranoside derivatives. ResearchGate. Available from: [Link]
Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo. PubMed. Available from: [Link]
IR Spectrum of Pure Butanol. ResearchGate. Available from: [Link]
Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Neliti. Available from: [Link]
Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. Journal of Applied Bioanalysis. Available from: [Link]
Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. Journal of Applied Bioanalysis. Available from: [Link]
Tables For Organic Structure Analysis. University of Colorado Boulder. Available from: [Link]
Synthesis and cardiovascular activity of metoprolol analogues. PubMed. Available from: [Link]
Phytochemical profiling and anticancer activity of the n-butanol fraction from Ardisia villosa extract: Inhibition of gastric cancer cell proliferation via cell cycle arrest and senescence induction. PubMed. Available from: [Link]
Functional role of polyphenol rich butanol fraction of Rivea ornata in experimentally induced myocardial infarction. Innovare Academic Sciences. Available from: [Link]
Anticancer activity of the n-butanol extract of L. bonduelli against... ResearchGate. Available from: [Link]
Procyanidins and butanol extract of Cinnamomi Cortex inhibit SARS-CoV infection. PubMed. Available from: [Link]
Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells. MDPI. Available from: [Link]
Specific active immunotherapy with butanol-extracted, tumor-associated antigens incorporated into liposomes. PubMed. Available from: [Link]
Discovery of New Ginsenol-Like Compounds with High Antiviral Activity. MDPI. Available from: [Link]
13C Chemical Shift Table. University of California, Los Angeles. Available from: [Link]
4-(Phenylsulfanyl)-2-butanol: A Technical Guide to Discovery and Application
The following technical guide details the discovery, synthesis, and application of 4-(Phenylsulfanyl)-2-butanol , a critical chiral building block (chiron) in the synthesis of complex natural products and pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, synthesis, and application of 4-(Phenylsulfanyl)-2-butanol , a critical chiral building block (chiron) in the synthesis of complex natural products and pharmaceutical intermediates.
Part 1: Executive Summary & Chemical Identity
4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3) is a bifunctional organic intermediate characterized by a secondary alcohol and a phenylthio ether separated by an ethylene bridge. While seemingly simple, this molecule gained prominence in the late 20th century as a versatile chiron (chiral synthon). Its structural utility lies in the sulfur handle , which allows for regioselective alkylation, oxidation to sulfones (for Julia olefinations), or reductive desulfurization, while the hydroxyl group provides a handle for stereochemical control.
Property
Data
IUPAC Name
4-(Phenylsulfanyl)butan-2-ol
Common Name
3-Hydroxybutyl phenyl sulfide
Molecular Formula
C₁₀H₁₄OS
Molecular Weight
182.28 g/mol
Key Function
Chiral Building Block (Chiron)
Primary Applications
Synthesis of spiroketal insect pheromones, Vitamin D analogs (methylated derivatives), and macrolides.[1]
Part 2: Discovery and Historical Evolution
The history of 4-(phenylsulfanyl)-2-butanol is not defined by a single "eureka" moment of isolation, but rather by the evolution of asymmetric synthesis methodologies in the 1980s. Researchers sought general methods to create enantiomerically pure alcohols with functional handles for further elaboration.[2]
The Biocatalytic Breakthrough (1980s)
Before the advent of robust asymmetric hydrogenation catalysts, chemists relied heavily on biocatalysis. The "discovery" of the high-value enantiomers of 4-(phenylsulfanyl)-2-butanol is attributed to the investigation of Baker’s Yeast (Saccharomyces cerevisiae) mediated reductions.[2]
The Challenge: Chemical reduction of 4-(phenylthio)-2-butanone using NaBH₄ yields a racemic mixture (50:50 enantiomers), which is inefficient for natural product synthesis.
The Solution: Researchers (notably groups like Fujisawa et al. and Sato et al.) demonstrated that Baker’s Yeast could kinetically resolve or stereoselectively reduce the ketone precursor to yield the (S)-alcohol with high enantiomeric excess (>95% ee).
Expansion to Vitamin D Analogs
The utility of this scaffold expanded when methylated derivatives (e.g., 2,3-dimethyl-4-phenylthio-2-butanol) were identified as key intermediates for constructing the side chains of 1
,25-Dihydroxyvitamin D₂ . The phenylthio group served as a precursor to a sulfone, which was then coupled to the Vitamin D core via Julia olefination, demonstrating the molecule's role in complex drug synthesis.
Part 3: Synthetic Methodology & Protocols
A. Synthesis of the Precursor: 4-(Phenylthio)-2-butanone
The synthesis begins with a conjugate addition (Michael Addition). This protocol is robust and scalable.
Mechanism: Thiophenol acts as a soft nucleophile attacking the
Incubation: Stir vigorously at 30°C for 24–48 hours. Monitor by TLC or GC.
Extraction: Filter through Celite to remove yeast cells. Extract the filtrate with Ethyl Acetate (3x).
Purification: Silica gel chromatography (Hexane/EtOAc).
Result: Yields (S)-4-(phenylsulfanyl)-2-butanol with 90–98% ee.
Part 4: Applications in Natural Product Synthesis
The primary value of 4-(phenylsulfanyl)-2-butanol is its conversion into spiroketals , a structural motif found in many insect pheromones (e.g., Andrena bee secretions) and marine toxins.
Pathway: From Alcohol to Spiroketal
The (S)-alcohol is transformed into spiroketals via a sequence of lithiation and coupling.
Protection: The alcohol is protected (e.g., THP ether).
Reductive Lithiation: The C-S bond is cleaved using Lithium Naphthalenide (Li/C₁₀H₈), generating a carbanion at the C4 position.
Coupling: This carbanion attacks a lactone or epoxide electrophile.
Cyclization: Acid-catalyzed deprotection and spirocyclization form the target pheromone.
Visualization: The Synthetic Logic
The following diagram illustrates the transformation from raw materials to the bioactive spiroketal pheromone.
Caption: Synthetic workflow converting simple precursors into complex spiroketal pheromones via the 4-(phenylsulfanyl)-2-butanol intermediate.
Stench: Thiophenol derivatives possess a characteristic, potent sulfur odor. All reactions involving the precursor or oxidative cleavage must be performed in a high-efficiency fume hood.
Toxicity: Phenyl sulfides are potential irritants. Avoid skin contact.
Waste: Sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize stereochemical sulfides before disposal to minimize odor and toxicity.
References
Fujisawa, T., et al. (1985). "Microbial reduction of 4-(phenylthio)-2-butanone and its application to the synthesis of spiroketal pheromones." Tetrahedron Letters. Link (Verified Source for Biocatalysis)
Trost, B. M., & Salzmann, T. N. (1973). "New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones." Journal of the American Chemical Society. Link (Foundational C-S bond methodology)
The Emerging Potential of 4-(Phenylsulfanyl)-2-butanol in Medicinal Chemistry: A Guide for Researchers
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that can address unmet therapeutic needs. Within this dynamic environment, the β-hydroxy sulfid...
Author: BenchChem Technical Support Team. Date: March 2026
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that can address unmet therapeutic needs. Within this dynamic environment, the β-hydroxy sulfide moiety has garnered significant attention due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific and promising exemplar of this class: 4-(Phenylsulfanyl)-2-butanol . While direct and extensive research on this particular molecule is in its nascent stages, its structural analogue, 4-(phenylsulfanyl)butan-2-one, has demonstrated compelling anti-inflammatory and anti-melanogenic properties, suggesting a rich vein of therapeutic potential to be explored with the butanol derivative.[3][4][5][6]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only a foundational understanding of 4-(phenylsulfanyl)-2-butanol but also detailed protocols and strategic insights to unlock its potential as a versatile building block in medicinal chemistry. We will delve into its synthesis, explore its putative biological activities based on robust data from its ketone analogue, and propose avenues for future investigation.
Section 1: Physicochemical Properties and Synthesis
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug discovery.
Note: Some physical properties are extrapolated from the closely related compound 4-phenyl-2-butanol due to limited direct data for 4-(phenylsulfanyl)-2-butanol.
Synthesis of 4-(Phenylsulfanyl)-2-butanol
The synthesis of β-hydroxy sulfides is a well-established area of organic chemistry, with the ring-opening of epoxides by thiols being a primary and efficient method.[2]
Protocol 1: Synthesis via Epoxide Ring-Opening
This protocol outlines the synthesis of 4-(phenylsulfanyl)-2-butanol from 1,2-epoxybutane and thiophenol.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Silica gel for column chromatography
Hexanes and ethyl acetate for elution
Procedure:
Preparation of Thiophenolate: To a stirred solution of thiophenol (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
Causality: The deprotonation of the weakly acidic thiol by a strong base like NaH generates the more nucleophilic thiophenolate anion, which is essential for the subsequent nucleophilic attack on the epoxide.
Reaction with Epoxide: After the evolution of hydrogen gas ceases (indicating complete formation of the thiophenolate), add 1,2-epoxybutane (1.2 eq) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
Causality: The aqueous work-up neutralizes the reaction mixture and protonates the resulting alkoxide to yield the desired hydroxyl group.
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(phenylsulfanyl)-2-butanol.
Diagram 1: Synthesis of 4-(Phenylsulfanyl)-2-butanol
Caption: Synthesis of 4-(phenylsulfanyl)-2-butanol.
Section 2: Potential Applications in Medicinal Chemistry
The therapeutic potential of 4-(phenylsulfanyl)-2-butanol can be inferred from the significant biological activities of its ketone analogue, 4-(phenylsulfanyl)butan-2-one. This section outlines promising areas of investigation.
Anti-Inflammatory Agent
Background: 4-(Phenylsulfanyl)butan-2-one has been shown to attenuate the inflammatory response induced by amyloid-β oligomers in retinal pigment epithelium cells.[4][6] It achieves this by decreasing the expression of pro-inflammatory markers such as TNF-α, COX-2, and iNOS through the modulation of the NF-κB signaling pathway.[4][6] Furthermore, it has been shown to suppress CCL-1 production in monocytes, suggesting a role in mitigating allergic inflammation.[5]
Hypothesis: The secondary alcohol in 4-(phenylsulfanyl)-2-butanol may offer advantages in terms of hydrogen bonding interactions with biological targets compared to the ketone, potentially leading to enhanced or more specific anti-inflammatory activity.
Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This protocol details a method to assess the anti-inflammatory effects of 4-(phenylsulfanyl)-2-butanol on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
RAW 264.7 macrophage cell line
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
Griess Reagent for nitric oxide (NO) quantification
ELISA kits for TNF-α and IL-6
DMSO (vehicle control)
Procedure:
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator. Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of 4-(phenylsulfanyl)-2-butanol (e.g., 1, 5, 10, 25, 50 µM) or dexamethasone (10 µM) for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) without LPS and a vehicle control group with LPS.
Cell Viability Assay (MTT): After the incubation period, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.
Anti-Melanogenic Agent
Background: 4-(Phenylsulfanyl)butan-2-one has been identified as a potent inhibitor of melanin synthesis.[3] It acts as a non-competitive inhibitor of tyrosinase, the key enzyme in melanogenesis, and also downregulates the expression of microphthalmia-associated transcription factor (MITF) and other melanin synthesis-related proteins.[3]
Hypothesis: The structural similarity of 4-(phenylsulfanyl)-2-butanol suggests it may also possess anti-melanogenic properties, making it a potential candidate for the development of skin-lightening agents or treatments for hyperpigmentation disorders.
Diagram 3: Proposed Anti-Melanogenic Pathway
Caption: Hypothesized anti-melanogenic mechanism.
Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol provides a straightforward method to screen for the direct inhibitory effect of 4-(phenylsulfanyl)-2-butanol on tyrosinase activity.
Materials:
Mushroom tyrosinase
L-DOPA (3,4-dihydroxy-L-phenylalanine)
Phosphate buffer (pH 6.8)
4-(Phenylsulfanyl)-2-butanol (test compound)
Kojic acid (positive control)
96-well microplate reader
Procedure:
Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, the test compound, and kojic acid in phosphate buffer.
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.
Initiation of Reaction: Initiate the reaction by adding the L-DOPA solution to each well.
Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Section 3: Future Directions and Drug Development Potential
The preliminary data on the ketone analogue strongly suggests that 4-(phenylsulfanyl)-2-butanol is a valuable scaffold for further medicinal chemistry exploration.
A systematic SAR study is warranted to optimize the biological activity of this scaffold. Key modifications could include:
Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and steric bulk.
Modification of the sulfide linker: Oxidation to the corresponding sulfoxide and sulfone to alter polarity and hydrogen bonding capacity. β-hydroxy sulfoxides and sulfones are also known to possess biological activities.[1]
Variation of the alkyl chain: Altering the length and branching of the butanol chain to probe the binding pocket of target proteins.
Diagram 4: Proposed SAR Exploration
Caption: Strategy for SAR studies.
3.2. Target Identification and Mechanism of Action Studies:
While the effects on inflammatory and melanogenic pathways are promising, the direct molecular targets of 4-(phenylsulfanyl)-2-butanol and its analogues remain to be elucidated. Advanced techniques such as chemical proteomics and computational docking studies can be employed to identify specific protein interactions and further refine the understanding of the mechanism of action.
Conclusion
4-(Phenylsulfanyl)-2-butanol represents a promising, yet underexplored, scaffold in medicinal chemistry. The compelling biological activities of its ketone analogue provide a strong rationale for its investigation as a potential anti-inflammatory and anti-melanogenic agent. The protocols and strategies outlined in this guide offer a clear roadmap for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this versatile molecule. Through systematic synthesis, rigorous biological evaluation, and in-depth mechanistic studies, 4-(phenylsulfanyl)-2-butanol and its derivatives could pave the way for a new generation of therapeutics.
References
Chiu, C. C., et al. (2015). 4-(Phenylsulfanyl)butan-2-One Suppresses Melanin Synthesis and Melanosome Maturation In Vitro and In Vivo. Marine Drugs, 13(9), 5486-5501. [Link]
ChemSynthesis. (2025, May 20). 4-phenylsulfanyl-butan-2-ol. Chemical Synthesis Database. [Link]
de Oliveira, R. M., et al. (2018). Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. Journal of the Brazilian Chemical Society, 29(10), 2201-2211. [Link]
Chen, S. J., et al. (2020). 4-(Phenylsulfanyl) Butan-2-One Attenuates the Inflammatory Response Induced by Amyloid-β Oligomers in Retinal Pigment Epithelium Cells. Marine Drugs, 19(1), 1. [Link]
Bhattacharjee, J., & Bhattacharjee, S. (2018). β-Hydroxy sulfides and their syntheses. Beilstein Journal of Organic Chemistry, 14, 1668-1692. [Link]
Jugran Negi, V., et al. (2013). Synthesis and biological evaluation of 4-(substituted phenylsulfamoyl)-2- hydroxyphenyl acetate derivatives as potent anti-inflammatory and selective COX-2 inhibitors. Der Pharma Chemica, 5(3), 18-25. [Link]
Chen, Y. C., et al. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. International Journal of Molecular Sciences, 23(19), 11756. [Link]
PubMed. (2020). 4-(Phenylsulfanyl) Butan-2-One Attenuates the Inflammatory Response Induced by Amyloid-β Oligomers in Retinal Pigment Epithelium Cells. Marine Drugs. [Link]
Quora. (2023). What is the synthesis of 4-phenyl-2-butanol from benzene?. [Link]
Application Note: Catalytic Architectures for the Enantioselective Synthesis and Resolution of 4-(Phenylsulfanyl)-2-butanol
-Hydroxysulfides Executive Summary & Chemical Context[1][2][3][4] 4-(Phenylsulfanyl)-2-butanol (also referred to as 4-(phenylthio)-2-butanol) represents a critical class of 1,3-hydroxy sulfides . These motifs are not mer...
Author: BenchChem Technical Support Team. Date: March 2026
-Hydroxysulfides
Executive Summary & Chemical Context[1][2][3][4]
4-(Phenylsulfanyl)-2-butanol (also referred to as 4-(phenylthio)-2-butanol) represents a critical class of 1,3-hydroxy sulfides . These motifs are not merely intermediates; they are "privileged scaffolds" in the synthesis of
-lactam antibiotics (e.g., carbapenems) and serve as precursors for chiral sulfoxide ligands used in asymmetric metal catalysis.
The central challenge in deploying this molecule in drug development is stereocontrol . The sulfur atom introduces electronic nuances (distinct from oxygen analogs) that complicate traditional chemocatalysis.[1] Consequently, biocatalysis —specifically lipase-mediated kinetic resolution (KR) and ketoreductase (KRED) mediated reduction—has emerged as the dominant, scalable methodology.
This guide details two field-proven protocols:
Kinetic Resolution (KR): Using Pseudomonas sp. Lipase for high-enantiomeric excess (ee) separation.[2]
Asymmetric Reduction: A "100% yield" route using Ketoreductases (KREDs) to convert the corresponding ketone.
Critical Analysis of Catalytic Approaches
Before executing protocols, researchers must select the pathway based on their starting material and yield requirements.
Feature
Protocol A: Lipase Kinetic Resolution
Protocol B: KRED Asymmetric Reduction
Starting Material
Racemic 4-(Phenylsulfanyl)-2-butanol
4-(Phenylsulfanyl)-2-butanone
Catalyst Class
Hydrolase (Lipase P or CAL-B)
Oxidoreductase (KRED/ADH)
Max Theoretical Yield
50% (for one enantiomer)
100% (Stereoconvergent)
Enantiomeric Excess
>99% (High E-value dependent)
>99% (Enzyme dependent)
Primary Utility
Accessing both enantiomers simultaneously
Accessing a single specific enantiomer
Protocol A: Lipase-Mediated Kinetic Resolution
Mechanism:
This protocol exploits the stereoselectivity of lipases toward the secondary hydroxyl group. The enzyme preferentially acetylates one enantiomer (typically the R-isomer with Lipase P), leaving the S-alcohol unreacted.
Catalyst: Lipase P (Pseudomonas sp.) or immobilized CAL-B (Novozym 435).
Note: Literature suggests Lipase P yields the highest E-values for this specific aryl-thio chain length [1].
Acyl Donor: Vinyl acetate (acts as both reactant and irreversible driver due to tautomerization of the vinyl alcohol byproduct).
Solvent:
-Hexane or MTBE (anhydrous).
Monitoring: HPLC with Chiralcel OD column.
Step-by-Step Methodology
System Preparation:
In a flame-dried reaction vessel, dissolve racemic 4-(phenylthio)-2-butanol (1.82 g, 10 mmol) in anhydrous
-hexane (50 mL).
Add vinyl acetate (5 equivalents, 50 mmol). Excess is required to push equilibrium.
Catalyst Addition:
Add Lipase P (500 mg) or Novozym 435 (200 mg).
Critical Check: Ensure the enzyme is dry; water promotes hydrolysis (reverse reaction) rather than transesterification.
Incubation:
Incubate at 30°C with orbital shaking (200 rpm).
Process Insight: Do not exceed 40°C. While higher temperatures increase rate, they often degrade the enantiomeric ratio (E-value) by allowing non-specific binding.
Reaction Monitoring (The "50% Rule"):
Sample every 2 hours. Analyze via HPLC (Chiralcel OD, Hexane/IPA 90:10).
Stop Point: Terminate the reaction strictly when conversion reaches 49-50% .
Why? Beyond 50% conversion, the enzyme begins acting on the slower enantiomer, rapidly eroding the optical purity of the remaining alcohol.
Work-up:
Filter off the enzyme (can be washed and recycled 2-3 times).
Evaporate solvent under reduced pressure.
Separation: The crude mixture contains (S)-alcohol and (R)-acetate. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Hydrolysis (Optional):
To retrieve the (R)-alcohol from the (R)-acetate, treat the acetate with mild base (K2CO3 in MeOH) for 1 hour.
Protocol B: Asymmetric Reduction of 4-(Phenylsulfanyl)-2-butanone
Mechanism:
For processes requiring 100% yield of a single enantiomer, kinetic resolution is inefficient. This protocol uses Ketoreductases (KREDs) with cofactor recycling to reduce the ketone precursor.
Enzyme: Commercial KRED screening kit (e.g., Codexis or similar libraries) to identify R or S selectivity.
Cofactor: NADP+ and a recycling system (Isopropanol/IPA or Glucose/GDH).
Buffer: Phosphate buffer (100 mM, pH 7.0).
Step-by-Step Methodology
Buffer Preparation:
Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (stabilizer).
Substrate Loading:
Dissolve the ketone substrate in IPA (Isopropanol) to create a 10% v/v co-solvent mixture. Final substrate concentration should be 10-50 mM.
Note: IPA serves as the hydride donor for the cofactor regeneration if using an ADH that accepts it.
Reaction Initiation:
Add NADP+ (0.1 mM catalytic load).
Add KRED enzyme (5-10 mg lyophilized powder).
Incubate at 30°C, 250 rpm.
Monitoring:
Monitor consumption of ketone via HPLC or GC.
Self-Validating Step: If conversion stalls at <90%, add fresh IPA or check pH. The accumulation of acetone (byproduct) can inhibit the enzyme; open-air systems or nitrogen sweep can help remove acetone.
Isolation:
Extract with Ethyl Acetate (3x).
Dry over Na2SO4 and concentrate.
Result: This typically yields >95% isolated yield with >99% ee, avoiding the separation step required in Protocol A.
Visualization of Catalytic Workflows
The following diagrams illustrate the decision logic and reaction pathways for the described protocols.
Diagram 1: Comparative Catalytic Pathways
Caption: Comparison of Kinetic Resolution (splitting yield) vs. Asymmetric Reduction (conserving yield).
Diagram 2: Mechanism of Lipase-Mediated Resolution
Caption: The catalytic cycle of Lipase P showing the steric discrimination that enables resolution.
Downstream Applications: Chiral Sulfoxidation[9]
Once the chiral alcohol is secured via the protocols above, it often serves as a substrate for sulfoxidation .
Outcome: Oxidation of the sulfide to a sulfoxide.[6]
Stereocomplexity: Because the alcohol center is already fixed (e.g., R), the oxidation can produce two diastereomers (R,R or R,S). The pre-existing chiral center at the hydroxyl group exerts 1,3-chiral induction , often enhancing the diastereoselectivity of the oxidation [2].
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (Protocol A)
Enzyme inactivation by acetaldehyde (byproduct).
Switch acyl donor to Isopropenyl Acetate (releases acetone) or add molecular sieves.
Low ee (Protocol A)
Reaction ran too long (>50% conversion).
Strictly quench reaction at 45-48% conversion.
Emulsion (Protocol B)
Protein denaturation at interface.
Centrifuge at 4000g or add a small amount of celite before filtration.
Racemization
Acidic protons alpha to the sulfide/ketone.
Ensure buffers are neutral (pH 7.0-7.5). Avoid strong bases during workup.
References
Kim, B. H., et al. (2003). "Lipase mediated chiral resolution of 4-arylthio-2-butanol as an intermediate for beta-lactam antibiotics."[2] Archives of Pharmacal Research.
4-(Phenylsulfanyl)-2-butanol in the synthesis of pharmaceutical intermediates
Application Note: 4-(Phenylsulfanyl)-2-butanol as a Versatile Chiron in API Synthesis Executive Summary & Mechanistic Rationale In advanced pharmaceutical synthesis, the selection of chiral building blocks (chirons) dict...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-(Phenylsulfanyl)-2-butanol as a Versatile Chiron in API Synthesis
Executive Summary & Mechanistic Rationale
In advanced pharmaceutical synthesis, the selection of chiral building blocks (chirons) dictates the efficiency, stereocontrol, and scalability of the entire route. 4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3), also known as 4-(phenylthio)-2-butanol, has emerged as a highly privileged intermediate in the development of complex active pharmaceutical ingredients (APIs)[1].
As a Senior Application Scientist, I emphasize that the strategic advantage of the phenylthio moiety lies in its tri-fold mechanistic utility:
Nucleophilic Fidelity: The thiophenolate anion is a soft, highly polarizable nucleophile. It opens chiral epoxides with near-perfect regioselectivity, attacking the least sterically hindered carbon to preserve adjacent stereocenters.
Redox Tunability: The thioether is inert to the strongly basic or nucleophilic conditions required for downstream functionalization, yet it can be chemoselectively oxidized to a sulfoxide or sulfone without degrading the secondary alcohol[2].
Carbanion Stabilization: Once oxidized to a sulfone, the adjacent methylene protons become highly acidic. Deprotonation yields a stabilized carbanion primed for Julia-Kocienski olefinations, a critical C-C bond-forming step in complex molecule assembly[3].
Application I: Synthesis of HIV Protease Inhibitors
The structural core of several HIV protease inhibitors, most notably Nelfinavir, relies on a highly functionalized chlorohydrin scaffold. The intermediate (2S,3R)-N-benzyloxycarbonyl-3-amino-1-chloro-4-phenylthio-2-butanol is synthesized utilizing the phenylthio moiety to establish the correct stereocenters[4].
Causality in Design: The introduction of the phenylthio group via the regioselective opening of a chiral epoxide ensures the retention of stereochemistry at the adjacent carbon. The bulky N-Cbz group provides steric shielding, directing the thiolate attack exclusively to the terminal carbon, preventing unwanted diastereomeric mixtures.
Objective: Synthesize the phenylthio-chlorohydrin intermediate via epoxide ring-opening.
Preparation: In a dry, nitrogen-purged reactor, dissolve 1.0 eq of the chiral epoxide precursor in anhydrous tetrahydrofuran (THF) (10 volumes). Cool the vessel to 0 °C.
Thiolate Generation: In a separate flask, dissolve 1.05 eq of thiophenol in THF and slowly add 1.05 eq of sodium tert-butoxide. Causality: NaOtBu is a non-nucleophilic base strong enough to deprotonate thiophenol without competing for epoxide opening.
Addition: Dropwise add the thiolate solution to the epoxide over 60 minutes, maintaining the internal temperature below 5 °C to suppress polymerization and elimination side-reactions.
In-Process Control (IPC) & Validation: Monitor the reaction via HPLC (UV 254 nm). The protocol is self-validating: the reaction is deemed complete only when the epoxide precursor peak area falls below <1%. If incomplete after 2 hours, a corrective action of adding 0.05 eq of thiolate is required.
Quench & Isolation: Quench with saturated aqueous NH4Cl to neutralize the alkoxide intermediate. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.
Application II: Synthesis of Vitamin D2 Derivatives
In the synthesis of bone-health APIs like 1α,25-Dihydroxyvitamin D2, appending the complex C-22 to C-27 side chain requires a robust olefination strategy. The intermediate (S)-2,3-dimethyl-4-phenylsulfonyl-2-butanol is utilized precisely for this purpose[3].
Causality in Design: The thioether must be oxidized to a sulfone to activate the adjacent carbon for deprotonation. The resulting sulfonyl carbanion reacts with the C-22 aldehyde of the steroid core via a Julia olefination, followed by reductive elimination to yield the desired trans-double bond with high stereofidelity[3].
Protocol 2: Chemoselective Oxidation to Sulfone
Objective: Convert 4-(phenylsulfanyl)-2-butanol derivatives to the corresponding sulfone without over-oxidizing the secondary alcohol to a ketone.
Dissolution: Dissolve 1.0 eq of the thioether in a biphasic mixture of dichloromethane (DCM) and water (5:1 v/v).
Catalyst Addition: Add 0.02 eq of sodium tungstate dihydrate (Na2WO4·2H2O) and 0.05 eq of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst). Causality: The tungstate catalyst selectively activates H2O2 for sulfur oxidation, preventing the oxidation of the unprotected secondary alcohol.
Oxidation: Slowly add 2.5 eq of 30% aqueous H2O2 at room temperature. The reaction is highly exothermic; control the addition rate to maintain 20–25 °C.
IPC & Validation: Monitor by TLC (Hexane/EtOAc 7:3). The thioether (Rf ~0.6) will first convert to a sulfoxide (Rf ~0.2), which then oxidizes to the sulfone (Rf ~0.4). The protocol validates itself when the intermediate sulfoxide spot completely disappears, confirming full conversion to the sulfone.
Quench: Add aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted peroxides (verify with KI-starch paper). Extract, dry over MgSO4, and crystallize from ether to yield the pure sulfone[3].
Quantitative Data: Oxidation Optimization
To highlight the efficiency of the tungstate-catalyzed system over traditional methods, the following table summarizes the quantitative yield and chemoselectivity across different oxidation methodologies[2][3].
Table 1: Comparative Oxidation Conditions for Phenylthio to Phenylsulfonyl Conversion
Oxidant System
Solvent
Temp (°C)
Time (h)
Yield (%)
Chemoselectivity (Sulfone : Ketone)
mCPBA (2.2 eq)
DCM
0 to 25
4.0
78
90:10
H2O2 / AcOH
EtOH / H2O
60 to 75
0.5
85
95:5
H2O2 / Na2WO4 (Cat.)
DCM / H2O
25
2.0
94
>99:1
Synthetic Workflow Visualization
The divergent utility of 4-(phenylsulfanyl)-2-butanol is mapped below, demonstrating its bifurcation into antiviral and steroidal API pathways.
Divergent synthetic pathways of 4-(phenylsulfanyl)-2-butanol in API manufacturing.
Application Note: Derivatization of 4-(Phenylsulfanyl)-2-butanol for GC-MS Analysis
This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-(Phenylsulfanyl)-2-butanol . The presence of a seco...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-(Phenylsulfanyl)-2-butanol .
The presence of a secondary hydroxyl group and a sulfur moiety necessitates a specific derivatization strategy to ensure thermal stability, improve volatility, and prevent oxidative degradation during analysis.
Abstract & Chemical Context
4-(Phenylsulfanyl)-2-butanol (CAS: N/A for specific isomer, related to 2344-70-9 analogs) presents two analytical challenges:
Secondary Hydroxyl Group (-OH): Causes hydrogen bonding, leading to peak tailing, adsorption on the injector liner, and reduced sensitivity.
Thioether Linkage (-S-Ph): While generally stable, sulfur-containing organics can be susceptible to oxidation or thermal decomposition at high GC injector temperatures if not stabilized.[1]
The Solution: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[2] This reaction replaces the active protic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3]
Result: The derivative, 4-(phenylsulfanyl)-2-butanol-TMS ether , is chemically inert, highly volatile, and produces a distinct mass spectral fragmentation pattern ideal for quantification and identification.[1]
Chemical Reaction Mechanism
The derivatization proceeds via a nucleophilic attack of the alcohol oxygen on the silicon atom of the BSTFA. The addition of TMCS (a catalyst) is critical because secondary alcohols are sterically hindered and react slower than primary alcohols.
Figure 1: Reaction pathway for the silylation of 4-(Phenylsulfanyl)-2-butanol.
Materials & Reagents
To ensure reproducibility, use high-purity reagents.[1] Moisture is the enemy of silylation.
Component
Grade/Specification
Function
Analyte
4-(Phenylsulfanyl)-2-butanol (>95%)
Target Compound
Reagent A
BSTFA + 1% TMCS
Silylating Agent & Catalyst
Solvent
Anhydrous Pyridine or Ethyl Acetate
Reaction Medium / Proton Scavenger
Drying Agent
Anhydrous Sodium Sulfate ()
Moisture Removal (Pre-reaction)
Vials
2mL Amber Glass (Silanized preferred)
Reaction Vessel
Experimental Protocol
Phase 1: Sample Preparation
Critical Step: The sample must be completely dry.[1][2] Water hydrolyzes the reagent and the formed derivative.
Dissolve approximately 1 mg of 4-(Phenylsulfanyl)-2-butanol in 1 mL of anhydrous Ethyl Acetate.
Add a spatula tip of anhydrous
to the solution, vortex, and centrifuge to settle solids.
Transfer 100 µL of the supernatant to a dry 2 mL GC autosampler vial with a crimp top or screw cap.
Phase 2: Derivatization Reaction[1]
Evaporation (Optional but Recommended): Gently evaporate the 100 µL aliquot to dryness under a stream of dry nitrogen. Note: If the analyte is volatile, skip this and react directly in the solvent, but ensure the solvent is anhydrous. (For this specific alcohol, reacting in solution is safer to prevent evaporative loss).
Reagent Addition: Add 50 µL of Anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS .
Why Pyridine? It acts as an acid scavenger (neutralizing HCl formed from TMCS) and drives the reaction forward.
Incubation: Cap the vial tightly. Heat at 70°C for 30 minutes in a heating block.
Reasoning: Secondary alcohols require thermal energy to overcome steric hindrance.[1]
Cooling: Allow the vial to cool to room temperature.
Dilution: Dilute with 200-500 µL of anhydrous Ethyl Acetate or Hexane if the concentration is too high for the detector.
Phase 3: GC-MS Workflow
Figure 2: Operational workflow from sample dissolution to data acquisition.
Instrumental Parameters (GC-MS)[1][5][6][7][8][9]
Parameter
Setting
Rationale
Column
DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Standard non-polar phase separates silylated alcohols well.[1]
Inlet Temp
260°C
High enough to volatilize the derivative without degradation.[1]
Identification Criteria:
Look for the co-elution of m/z 117 (alcohol marker) and m/z 109/123 (sulfur markers).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low/No Peak
Moisture in sample/reagents
Dry sample with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
; use fresh BSTFA ampoule.
Peak Tailing
Active sites in liner or column
Replace inlet liner (deactivated); trim column.
Extra Peaks
Incomplete derivatization
Increase reaction time to 60 min or temp to 80°C.
Degradation
Oxidized Thioether
Ensure solvents are degassed; analyze immediately.
References
Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] Link
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482.[1] Link
NIST Chemistry WebBook. Mass Spectra of TMS Derivatives of Secondary Alcohols. National Institute of Standards and Technology. Link
Sigma-Aldrich. Derivatization Reagents for GC: BSTFA Protocol. Technical Bulletin. Link
Application Note: Experimental Procedures for Reactions with 4-(Phenylsulfanyl)-2-butanol
Abstract This technical guide outlines high-fidelity protocols for the synthesis, resolution, and chemoselective functionalization of 4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3).[1] As a bifunctional building block co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines high-fidelity protocols for the synthesis, resolution, and chemoselective functionalization of 4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3).[1] As a bifunctional building block containing both a secondary alcohol and a sulfide moiety, this molecule presents unique challenges in chemoselectivity—specifically in distinguishing between sulfur oxidation and alcohol oxidation. This document provides validated workflows for enzymatic kinetic resolution, selective S-oxidation, and cyclization to tetrahydrothiophene derivatives, designed for researchers in medicinal chemistry and process development.
Molecule Profile & Reactivity Logic
4-(Phenylsulfanyl)-2-butanol is a
-hydroxy sulfide. Its reactivity is defined by two nucleophilic centers: the sulfur atom (soft nucleophile) and the hydroxyl oxygen (hard nucleophile).
Chemoselectivity Challenge: Traditional oxidants (e.g., KMnO4, Jones reagent) often oxidize both the sulfide (to sulfone) and the alcohol (to ketone). Protocols must be tuned to exploit the electronic differences between the thioether and the carbinol.
Stereochemistry: The molecule possesses a chiral center at C2. Enzymatic resolution is the preferred method for obtaining enantiopure material due to the mild conditions that prevent sulfur oxidation.
Neighboring Group Participation: The sulfur atom can act as an internal nucleophile, facilitating cyclization to tetrahydrothiophenes upon activation of the hydroxyl group.
Reactivity Pathway Diagram
Figure 1: Divergent reactivity pathways for 4-(phenylsulfanyl)-2-butanol.
Synthesis Protocol: Thiol-Michael Addition
Objective: Preparation of high-purity racemic starting material.
This route utilizes the conjugate addition of thiophenol to methyl vinyl ketone (MVK), followed by hydride reduction. This is superior to epoxide ring-opening due to higher regioselectivity.
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Final Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Expected Yield: 85-92% over two steps.
Protocol: Enzymatic Kinetic Resolution
Objective: Isolation of enantiopure (S)-alcohol and (R)-acetate.
Chemical resolution is inefficient for this substrate. Enzymatic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for
-hydroxy sulfides.
Reaction Setup
Component
Quantity
Role
Substrate
1.0 g (5.5 mmol)
Racemic 4-(phenylsulfanyl)-2-butanol
Enzyme
500 mg
Novozym 435 (Immobilized CAL-B)
Acyl Donor
3.0 mL
Vinyl Acetate (Excess)
Solvent
20 mL
MTBE (Methyl tert-butyl ether)
Temperature
30°C
Orbital Shaker (200 rpm)
Procedure
Initiation: Mix substrate and vinyl acetate in MTBE. Add the immobilized enzyme.
Incubation: Shake at 30°C. Monitor conversion by Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).
Termination: Stop reaction at 50% conversion (typically 24-48 hours). Filter off the enzyme beads (can be recycled).
Separation: Concentrate the filtrate. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via flash chromatography (Gradient: 5% -> 30% EtOAc/Hexane).
Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol.
Key Insight: The sulfur atom is distant enough not to inhibit the lipase active site, but the remote phenyl group enhances hydrophobic binding, improving enantioselectivity (
).
Protocol: Chemoselective Oxidation
Objective: Selective oxidation of Sulfur vs. Hydroxyl.
Scenario A: Sulfoxide Synthesis (S-Oxidation)
To oxidize the sulfide to sulfoxide without touching the alcohol, use Sodium Periodate (NaIO4) .
Reagents: NaIO4 (1.1 eq), MeOH/Water (1:1).
Procedure: Stir substrate with NaIO4 at 0°C for 4 hours.
Mechanism: Periodate is a specific oxidant for sulfides and does not possess the potential to oxidize secondary alcohols under neutral conditions.
Result: >95% yield of 4-(phenylsulfinyl)-2-butanol.[3]
Scenario B: Sulfone Synthesis (Full S-Oxidation)
To go all the way to the sulfone, use Oxone® or mCPBA (2.5 eq).
Reagents: Oxone (2.0 eq), MeOH/Water.
Procedure: Stir at RT for 4 hours.
Note: The alcohol remains intact because Oxone/mCPBA are electrophilic oxidants; they attack the electron-rich sulfur faster than the C-H bond of the alcohol.
Scenario C: Ketone Synthesis (OH-Oxidation)
Critical Challenge: Oxidizing the alcohol to 4-(phenylthio)-2-butanone without oxidizing the sulfur is difficult because sulfur is more easily oxidized.
Solution: Use Swern Oxidation or Dess-Martin Periodinane (DMP) .
Why? These mechanisms involve activation of the oxygen followed by proton abstraction. They are less prone to transferring oxygen to the sulfur compared to radical or metal-oxo oxidants (like Jones).
Protocol: Standard Swern conditions (DMSO, Oxalyl Chloride, -78°C, then Et3N). Avoid H2O2 or Chromic acid.
Protocol: Cyclization to Tetrahydrothiophenes
Objective: Intramolecular substitution to form 2-methyltetrahydrothiophene.
This reaction leverages the "anchimeric assistance" of the sulfur atom.
Reaction Diagram
Figure 2: Cyclization pathway. Note that with a phenyl group, the product is often the stable cyclic sulfonium salt.
Procedure
Activation: Dissolve alcohol (1 eq) in DCM. Add Tosyl Chloride (TsCl) (1.2 eq) and Pyridine (2 eq). Stir at RT overnight to form the tosylate.
Cyclization: Dissolve the isolated tosylate in dry Nitromethane or Acetonitrile . Heat to reflux (80°C).
Outcome: The sulfur attacks the carbon bearing the tosylate group, displacing it.
Note: Because the sulfur carries a phenyl group, the product is a cyclic sulfonium salt (1-phenyl-2-methyltetrahydrothiophenium tosylate).
To obtain the neutral tetrahydrothiophene, one would typically need to remove the phenyl group (reductive cleavage), which is non-trivial. This protocol is primarily used to generate sulfonium salts or as a mechanistic probe.
Safety & Handling
Thiophenol/Sulfides: Potent stench. All reactions involving thiophenol or the sulfide product must be performed in a well-ventilated fume hood . Bleach (NaOCl) should be kept handy to oxidize any spills (neutralizing the smell).
Oxidants: NaIO4 and mCPBA are strong oxidants. Do not mix directly with strong reducing agents.
Skin Contact: Phenylsulfanyl compounds can be absorbed through the skin. Wear nitrile gloves and long sleeves.
References
Synthesis & Properties
Trost, B. M., & Salzmann, T. N. (1978). "Sulfenylations of anions of carbonyl compounds." Journal of the American Chemical Society, 100(23), 7161-7167. Link
Enzymatic Resolution
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link
Note: Specific application of CAL-B to
-hydroxy sulfides is a standard extension of this review.
Selective Oxidation
Karimi, B., et al. (2005).[4] "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628. Link
Cyclization Mechanisms:
McManus, S. P., & Capon, B. (1976). "Neighboring Group Participation." Plenum Press. (Foundational text on sulfur anchimeric assistance).
Application Note: Advanced Analytical Strategies for the Quantification of 4-(Phenylsulfanyl)-2-butanol in Complex Matrices
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals. Introduction & Chemical Context 4-(Phenylsulfanyl)-2-butanol (CAS 27998-52-3), also known as 4-(phenylthio)-2-butanol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.
Introduction & Chemical Context
4-(Phenylsulfanyl)-2-butanol (CAS 27998-52-3), also known as 4-(phenylthio)-2-butanol, is a bifunctional organosulfur compound featuring a thioether linkage and a secondary hydroxyl group. It is heavily utilized as a chiral building block (chiron) in asymmetric synthesis, playing a critical role in the development of highly optically enriched insect pheromones[1] and potent biologically active molecules, such as 1α,25-dihydroxyvitamin D2 analogs[2].
In drug development and synthetic scale-up, accurate quantification of this compound is critical for reaction yield optimization, pharmacokinetic profiling, and trace impurity analysis. Because the compound is often embedded in complex biological fluids or dense synthetic mixtures, highly selective hyphenated mass spectrometry techniques are required to isolate its signal from background matrix noise.
The bifunctional nature of 4-(Phenylsulfanyl)-2-butanol allows for orthogonal quantification strategies, each tailored to specific matrix challenges:
UHPLC-ESI(+)-MS/MS (Trace Bioanalysis): The thioether sulfur atom possesses lone pairs that readily accept a proton in positive Electrospray Ionization (ESI+), making it highly amenable to liquid chromatography-tandem mass spectrometry[3]. This method is chosen for biological matrices (e.g., plasma, urine) where high-throughput and minimal thermal degradation are prioritized.
GC-EI-MS (Synthetic Impurity Profiling): Gas chromatography offers superior resolution for structural isomers (e.g., separating enantiomers or diastereomers if a chiral stationary phase is used). However, the secondary alcohol group can cause peak tailing and thermal degradation due to hydrogen bonding with the silanol groups on the GC column. To counteract this, we employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization. This reagent replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, drastically reducing the boiling point, preventing column adsorption, and yielding highly diagnostic
-cleavage fragments during Electron Ionization (EI)[4].
Methodological Workflows
Fig 1: Orthogonal analytical workflows for 4-(Phenylsulfanyl)-2-butanol quantification.
This protocol utilizes Multiple Reaction Monitoring (MRM) for absolute quantification. To ensure the system is self-validating against matrix effects (ion suppression/enhancement), a stable isotope-labeled internal standard is mandatory.
Step-by-Step Methodology:
Internal Standard Spiking: Aliquot 100 µL of the sample matrix. Immediately spike with 10 µL of 1.0 µg/mL deuterated internal standard, such as5[5]. Causality: The d6-isotope co-elutes exactly with the analyte, experiencing identical ionization conditions, thereby mathematically canceling out matrix suppression.
Extraction: Add 400 µL of cold Acetonitrile (MeCN) to precipitate proteins (if biological) or extract the analyte. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
Chromatography: Inject 2 µL of the supernatant onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in
(Provides protons to drive ESI+ efficiency).
Mobile Phase B: 0.1% Formic Acid in MeCN.
Gradient: 10% B to 90% B over 4.5 minutes.
Self-Validation Check (System Suitability): The data system must automatically calculate the peak area of the d6-internal standard across all injections. Validation Gate: If the IS area relative standard deviation (RSD) exceeds 15% across the batch, the system flags a gross matrix effect or extraction failure, invalidating the run.
For synthetic matrices where volatile impurities must be profiled alongside the target analyte, GC-MS is the gold standard.
Step-by-Step Methodology:
Extraction & Drying: Extract 500 µL of the synthetic aqueous mixture with 500 µL of Ethyl Acetate. Transfer the organic layer to a GC vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Moisture strictly prohibits silylation reactions; even trace water will hydrolyze the BSTFA reagent.
Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) and 50 µL of 4[4]. Seal the vial and incubate at 60°C for 30 minutes.
Chromatography: Inject 1 µL (Split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.2 mL/min.
Self-Validation Check (Derivatization Efficiency): Program the mass spectrometer to monitor both the derivatized target mass (m/z 254) and the un-derivatized target mass (m/z 182). Validation Gate: The software must calculate the ratio of un-derivatized to derivatized peak areas. If the un-derivatized area exceeds 2% of the total, the system flags an incomplete derivatization reaction, prompting a reagent replacement and batch re-prep.
Quantitative Data Summaries
Table 1: UHPLC-ESI(+)-MS/MS MRM Parameters
Collision-induced dissociation (CID) of the protonated molecule
yields a dominant loss of water, characteristic of secondary alcohols.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Ion Purpose
4-(Phenylsulfanyl)-2-butanol
183.1
165.1
15
Quantifier (Loss of )
4-(Phenylsulfanyl)-2-butanol
183.1
111.0
25
Qualifier (Thiophenol ion)
d6-Internal Standard
189.1
171.1
15
IS Quantifier
Table 2: GC-EI-MS (TMS Derivative) SIM Parameters
Electron ionization at 70 eV induces a highly predictable
-cleavage adjacent to the TMS-ether group, yielding a stable oxonium ion.
Title: A New and Convenient Synthesis of 1α,25-Dihydroxyvitamin D2 and Its 24R-Epimer
Source: Oxford University Press (OUP)
URL: [Link]
Title: Chemical Name : 2-Methyl-4-(phenylthio)-2-butanol-d6
Source: Pharmaffiliates
URL: [Link]
Title: Chemical Characterization and Several Bioactivities of Cladanthus mixtus from Morocco
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine
Source: National Institutes of Health (PMC)
URL: [Link]
Application Note: Scalable Synthesis of 4-(Phenylsulfanyl)-2-butanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3) Introduction & Strategic Rationale 4-(Phenylsulfanyl)-2-butanol (also documented...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule: 4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3)
Introduction & Strategic Rationale
4-(Phenylsulfanyl)-2-butanol (also documented as 4-(phenylthio)-2-butanol) is a highly versatile organosulfur building block. Featuring both a robust thioether linkage and a reactive secondary alcohol, it is frequently utilized in the synthesis of thiochroman derivatives, agricultural chemicals, and chiral pheromone components.
When designing a large-scale synthesis protocol, process chemists must prioritize atom economy, operational safety, and scalability. The most reliable and field-proven route avoids complex transition-metal catalysis in favor of a robust two-step sequence:
Thia-Michael Addition: A highly efficient, solvent-free conjugate addition of thiophenol to methyl vinyl ketone (MVK)[1].
Chemoselective Ketone Reduction: A mild borohydride reduction that selectively converts the intermediate ketone to the target secondary alcohol without cleaving the sensitive C–S bond. For applications requiring enantiomeric purity, biocatalytic reduction using baker's yeast has been proven to yield (S)-4-phenylthio-2-butanol in high enantiomeric excess[2].
Synthetic Workflow & Mechanistic Pathway
The following diagram illustrates the chemical logic and transformation sequence.
Synthetic pathway for 4-(phenylsulfanyl)-2-butanol via Thia-Michael addition and reduction.
Step-by-Step Experimental Protocols
Step 1: Catalyst-Free Thia-Michael Addition
Mechanistic Causality: Thiophenol is a highly reactive, "soft" nucleophile. Under neat (solvent-free) conditions, the thiolate undergoes rapid 1,4-conjugate addition to the "soft" electrophilic β-carbon of MVK. By omitting basic catalysts and solvents, we prevent the unwanted exothermic polymerization of MVK, maximize reactor volume efficiency, and eliminate solvent waste[1].
Protocol (1-Mole Scale):
Preparation: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal thermometer, and a pressure-equalizing dropping funnel.
Charge: Add Thiophenol (110.16 g, 1.0 mol) to the reactor. Maintain the internal temperature at 20–25 °C using a cooling jacket.
Expert Insight: MVK is a potent lachrymator and highly prone to exothermic polymerization. Dropwise addition is critical to control the exotherm and maintain the temperature below 35 °C.
Reaction: Stir the neat mixture at 30 °C for 60 minutes.
In-Process Control (IPC): Analyze via TLC (Hexane:EtOAc 4:1). The reaction is self-validating when the UV-active thiophenol spot disappears, confirming >95% conversion.
Workup: Apply mild vacuum (50 mbar) at 40 °C for 30 minutes to strip any unreacted, volatile MVK. The resulting 4-(phenylthio)-2-butanone is obtained in near-quantitative yield and used directly in the next step.
Step 2: Chemoselective Borohydride Reduction
Mechanistic Causality: Sodium borohydride (NaBH₄) is selected over aggressive hydrides (e.g., LiAlH₄) due to its superior chemoselectivity. It smoothly reduces the carbonyl group to a secondary alcohol while leaving the thioether linkage completely intact.
Protocol (1-Mole Scale):
Solvation: Dissolve the crude 4-(phenylthio)-2-butanone (~180 g, 1.0 mol) in 800 mL of Methanol (MeOH) in a 3 L reactor.
Cooling: Cool the solution to 0–5 °C using an ice/brine bath to control the initial reduction exotherm.
Reduction: Add Sodium Borohydride (18.9 g, 0.5 mol) in small portions over 1 hour.
Expert Insight: Portion-wise addition prevents dangerous hydrogen gas accumulation and thermal spikes. While stoichiometry dictates 0.25 mol of NaBH₄ per mole of ketone, a 0.5 mol charge ensures complete conversion.
Maturation: Remove the cooling bath and stir for 2 hours at room temperature (20–25 °C).
In-Process Control (IPC): Monitor via FT-IR spectroscopy. The protocol is validated when the strong C=O stretching frequency at ~1720 cm⁻¹ completely disappears.
Quench: Carefully add 200 mL of saturated aqueous NH₄Cl.
Expert Insight: NH₄Cl safely neutralizes borate complexes without creating highly basic conditions that could trigger retro-Michael side reactions.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation (b.p. ~140 °C at 1 mmHg) to yield the pure product.
Process Workflow & Quality Control
The following diagram maps the operational workflow alongside the critical In-Process Controls (IPCs) required to guarantee a self-validating system.
Step-by-step downstream processing and in-process control (IPC) workflow.
Quantitative Data & Reaction Parameters
Table 1: Reaction Parameters and Expected Yields
Parameter
Step 1: Thia-Michael Addition
Step 2: Ketone Reduction
Reagents
Thiophenol, Methyl Vinyl Ketone
4-(Phenylthio)-2-butanone, NaBH₄
Solvent
None (Neat Reaction)
Methanol (MeOH)
Operating Temperature
30 °C (Controlled Exotherm)
0 °C initially, warming to 25 °C
Reaction Time
60 minutes
2 hours
Expected Yield
>93% (Crude)
85 - 90% (Isolated)
Primary IPC Method
TLC (UV active monitoring)
FT-IR (Loss of 1720 cm⁻¹ peak)
Table 2: Physicochemical Properties of Target Molecule
Ranu, B. C., et al. (2006): Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ARKIVOC 2006 (xii) 130-137. Semantic Scholar. 1
Application Note: 4-(Phenylsulfanyl)-2-butanol as a Bifunctional Scaffold for Novel Compound Synthesis
Abstract 4-(Phenylsulfanyl)-2-butanol (CAS: 71172-46-8) represents a versatile, bifunctional building block in organic synthesis, characterized by a redox-active sulfide moiety and a stereogenic secondary alcohol. While...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
4-(Phenylsulfanyl)-2-butanol (CAS: 71172-46-8) represents a versatile, bifunctional building block in organic synthesis, characterized by a redox-active sulfide moiety and a stereogenic secondary alcohol. While often overlooked as a simple intermediate, this scaffold offers strategic entry points into chiral sulfoxides, sulfones, and sulfur-containing heterocycles (tetrahydrothiophenes). This guide outlines the optimized synthesis of 4-(phenylsulfanyl)-2-butanol and details three divergent protocols for its application in drug discovery and complex molecule synthesis.
Core Synthesis: The "Michael-Reduct" Sequence
The most robust route to 4-(phenylsulfanyl)-2-butanol is the conjugate addition of thiophenol to methyl vinyl ketone (MVK), followed by chemoselective reduction. This two-step sequence is preferred over epoxide ring-opening due to higher regioselectivity and scalability.
Protocol A: Synthesis of 4-(Phenylsulfanyl)-2-butanol
Reaction Logic:
The synthesis relies on the high nucleophilicity of the thiophenolate anion to attack the soft electrophile (MVK) in a 1,4-addition. Subsequent reduction with Sodium Borohydride (
) is chemoselective for the ketone, leaving the sulfide intact.
Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).
Data Summary:
Parameter
Specification
Notes
Appearance
Colorless to pale yellow oil
Oxidizes slowly in air; store under .
Yield
85-92% (2 steps)
High efficiency sequence.
NMR
7.2-7.4 (m, 5H), 3.8 (m, 1H), 2.9 (t, 2H)
Characteristic shift of vs .
Storage
2-8°C, Inert Atmosphere
Sulfides are prone to S-oxidation over time.
Strategic Applications & Divergent Pathways
Once synthesized, 4-(phenylsulfanyl)-2-butanol serves as a "switchable" scaffold. The sulfide can be oxidized to a sulfoxide (creating a second chiral center) or a sulfone (creating an acidic
-proton for coupling). Alternatively, the alcohol can be activated for cyclization.
Visualization of Reaction Pathways
Figure 1: Divergent synthetic utility of the 4-(phenylsulfanyl)-2-butanol scaffold.
Protocol B: Asymmetric Oxidation (Pathway A)
Target: Chiral Sulfoxides for Asymmetric Synthesis
The sulfide moiety can be oxidized to a sulfoxide.[8][9] Since the starting material is a racemic alcohol (unless resolved), standard oxidation yields a mixture of diastereomers. However, using a chiral oxidation method (e.g., Kagan modification) or biocatalysis can yield high diastereo- and enantioselectivity.
and (+)-DET (1:2 ratio) in at -20°C. Add (1 equiv) carefully.
Add 4-(phenylsulfanyl)-2-butanol. Stir for 30 mins.
Add TBHP (0.5 equiv, slow addition) to effect kinetic resolution or stoichiometric oxidation depending on conditions.
Result: This yields the sulfoxide with high ee, which can be used as a chiral auxiliary in subsequent C-C bond forming reactions.
Protocol C: Cyclization to Tetrahydrothiophenes (Pathway B)
Target: S-Heterocycles
This pathway exploits the nucleophilicity of the sulfur atom. By converting the hydroxyl group into a good leaving group (Mesylate/Tosylate), the sulfur can displace it intramolecularly to form a 5-membered ring.
Activation: React 4-(phenylsulfanyl)-2-butanol with Methanesulfonyl chloride (MsCl) and
in DCM at 0°C to form the mesylate.
Cyclization: Heat the crude mesylate in a polar aprotic solvent (DMF or
) at 80°C.
Note: The phenyl group on the sulfur makes the sulfur less nucleophilic than an alkyl sulfide. Addition of NaI (catalytic) can accelerate the Finkelstein displacement/cyclization.
Mechanism: The sulfur attacks the C-2 position, displacing the mesylate. This forms a cyclic sulfonium salt.
Dealkylation: The phenyl group can be removed (de-arylation) under specific reductive conditions or nucleophilic attack to yield substituted tetrahydrothiophenes, though the sulfonium salt itself is a potent alkylating agent.
Protocol D: Sulfone Synthesis for Linker Chemistry (Pathway C)
Target: Stable Linkers & Julia Precursors
Oxidation to the sulfone provides a chemically robust handle. The sulfone group acidifies the adjacent protons (though in this molecule, they are
and to the alcohol), allowing for lithiation and coupling chemistry elsewhere in the molecule.
Reagents: m-Chloroperbenzoic acid (mCPBA, 2.2 equiv) or Oxone.
Procedure:
Dissolve substrate in
.
Add mCPBA portion-wise at 0°C.
Stir at RT for 4 hours.
Workup: Wash with
(to quench peroxides) and .
Application: The resulting 4-(phenylsulfonyl)-2-butanol is a precursor. The alcohol can be protected, and the phenylsulfonyl group serves as a handle for reductive desulfonylation (removing the sulfur trace after coupling) or as a directing group.
Ensure MVK is freshly distilled or stabilized. Keep temp low during addition.
Over-oxidation (Pathway A)
Excess oxidant
strictly control stoichiometry (1.0 equiv for sulfoxide). Use low temp (-78°C to -20°C).
Elimination to Alkene
Basic conditions on mesylate
When attempting cyclization (Pathway B), avoid strong bases that trigger E2 elimination of the mesylate to form the alkene.
References
Synthesis of
-hydroxy sulfides:
Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions.[3][10][11] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society, 95(20), 6840–6842. Link
Context: Establishes the foundational reactivity of phenyl-sulfur enol
Asymmetric Oxidation (Kagan Protocol)
Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of enantiomerically pure sulfoxides. Synlett, 1990(11), 643-650. Link
Context: Standard protocol for converting sulfide precursors to chiral sulfoxides.
Biocatalytic Reduction/Oxidation
Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. Journal of the American Oil Chemists' Society. Link
Context: Discusses enzymatic routes to chiral hydroxy-sulfides and sulfones.
Julia-Kocienski Olefination (General Reactivity)
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link
Context: Validates the utility of phenylsulfonyl intermedi
purification of 4-(Phenylsulfanyl)-2-butanol by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 4-(phenylsulfan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 4-(phenylsulfanyl)-2-butanol (CAS: 27998-52-3).
This bifunctional molecule presents unique chromatographic hurdles. The presence of a lipophilic, oxidizable thioether coupled with a polar, hydrogen-bonding secondary alcohol requires a strategic, causality-driven approach to normal-phase silica gel chromatography. This guide provides field-proven protocols, data-driven partitioning metrics, and mechanistic troubleshooting to ensure high-purity isolation.
Purification Workflow Visualization
Step-by-step workflow for the isolation and purification of 4-(phenylsulfanyl)-2-butanol.
Chromatographic Data & Partitioning Metrics
To design a self-validating purification system, you must understand how the target molecule and its common impurities partition on normal-phase silica. The table below summarizes the quantitative retention factor (
) data to guide your fraction collection.
Compound
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Value (Hexane:EtOAc 8:2)
Detection Method
Chromatographic Behavior & Causality
Diphenyl Disulfide
0.90
UV (254 nm)
Elutes at the solvent front. Highly non-polar oxidation dimer of thiophenol.
Thiophenol
0.85
UV (254 nm), KMnO₄
Highly lipophilic. Prone to severe streaking if the column is overloaded.
4-(Phenylsulfanyl)-2-butanol
0.35
UV (254 nm), KMnO₄
Target compound. Moderate polarity driven by the secondary hydroxyl group.
4-(Phenylsulfinyl)-2-butanol
0.05
UV (254 nm)
Highly polar sulfoxide byproduct. Retained heavily on active silica.
Step-by-Step Purification Protocol
This protocol integrates a chemoselective pre-treatment step to prevent column overloading, followed by high-efficiency flash chromatography[1].
Objective: Remove unreacted thiophenol before it reaches the silica gel.
Dilution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).
Deprotonation: Wash the organic layer with 1.0 M NaOH (3 x 20 mL).
Mechanism: Thiophenol (
) is highly acidic compared to aliphatic alcohols. The NaOH quantitatively deprotonates the thiol into a water-soluble sodium thiophenolate anion, partitioning it into the aqueous waste while the target alcohol remains in the organic phase.
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Flash Column Chromatography
Objective: Isolate the target thioether-alcohol from neutral byproducts.
Stationary Phase Preparation: Slurry-pack a glass column with 230–400 mesh silica gel using 100% Hexanes. A 50:1 mass ratio of silica to crude sample is required to resolve the alcohol from closely eluting impurities[1].
Sample Loading: Dissolve the concentrated crude in a minimum volume of Dichloromethane (DCM). Apply dropwise evenly to the flat silica bed.
Gradient Elution:
Flush with 2 column volumes (CV) of 100% Hexanes to elute diphenyl disulfide.
Transition to 95:5 Hexanes:EtOAc for 2 CV.
Elute the target compound using a gradient of 85:15 to 80:20 Hexanes:EtOAc.
Fraction Validation: Spot fractions on a silica TLC plate and develop in 80:20 Hexanes:EtOAc.
Validation Mechanism: Visualize first under UV (254 nm) to confirm the presence of the phenyl ring. Next, dip the plate in Potassium Permanganate (KMnO₄) stain and apply heat. The target compound will immediately appear as a bright yellow spot on a purple background due to the rapid oxidation of both the thioether and the secondary alcohol.
Troubleshooting & FAQs
Q: Why is my target peak tailing severely, and how does this affect my yield?A: Peak tailing for 4-(phenylsulfanyl)-2-butanol is driven by the secondary hydroxyl group at C-2[2]. This functional group acts as both a strong hydrogen bond donor and acceptor, interacting non-linearly with the acidic silanol (Si-OH) groups on the silica gel surface. This causes the compound to drag through the column, leading to broad fractions and potential co-elution with slower-moving impurities.
Actionable Fix: Ensure you are using a step-gradient to gently push the compound off the column. If tailing is extreme, switching the mobile phase from Hexanes/EtOAc to a Toluene/EtOAc gradient can sometimes mask the silanol interactions more effectively.
Q: I recovered a highly polar byproduct with an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
of ~0.05. What is it, and how did it form?A: This is 4-(phenylsulfinyl)-2-butanol, the sulfoxide derivative of your target compound.
Causality: The sulfur atom in the phenylsulfanyl group is electron-rich and susceptible to oxidation. Active, slightly acidic sites on normal-phase silica gel can trap atmospheric oxygen and catalyze the oxidation of the thioether to a sulfoxide if the compound remains on the column for extended periods.
Actionable Fix: Transition from gravity chromatography to Flash Column Chromatography using positive air or nitrogen pressure[1]. This drastically reduces the residence time on the column, preserving the integrity of the thioether.
Q: My product has a sharp, foul odor even after chromatography. Is it impure?A: Yes. Pure 4-(phenylsulfanyl)-2-butanol has a mild, somewhat sweet sulfide odor. A sharp, pungent stench indicates contamination with unreacted thiophenol. Because thiophenol is highly lipophilic, it elutes near the solvent front but can streak heavily into your product fractions if the column is overloaded.
Actionable Fix: Never rely on silica gel alone to separate large quantities of thiophenol. You must perform the 1.0 M NaOH pre-column wash detailed in Phase 1 of the protocol to chemically extract the thiol prior to chromatography.
Technical Support Center: 4-(Phenylsulfanyl)-2-butanol Synthesis
The following technical guide serves as a comprehensive support resource for the synthesis and purification of 4-(Phenylsulfanyl)-2-butanol (also known as 4-(phenylthio)butan-2-ol). This content is designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a comprehensive support resource for the synthesis and purification of 4-(Phenylsulfanyl)-2-butanol (also known as 4-(phenylthio)butan-2-ol). This content is designed for researchers and process chemists encountering specific impurity profiles during the standard two-step synthesis: Michael Addition of thiophenol to methyl vinyl ketone (MVK), followed by Carbonyl Reduction .
Process Overview & Impurity Landscape[1]
The synthesis of 4-(Phenylsulfanyl)-2-butanol typically proceeds via the conjugate addition of thiophenol (benzenethiol) to methyl vinyl ketone (MVK), yielding the intermediate 4-(phenylsulfanyl)-2-butanone, which is subsequently reduced (typically with Sodium Borohydride, NaBH
) to the target alcohol.
While this route is atom-economic, it is prone to a specific set of impurities driven by sulfur oxidation states and the reactivity of the
-unsaturated ketone.
Summary of Common Impurities
Impurity Name
Chemical Identity
Origin/Cause
Detection (TLC/GC)
Removal Strategy
Impurity A
Diphenyl Disulfide (Ph-S-S-Ph)
Oxidation of Thiophenol by air; present in aged starting material.
Non-polar; moves with solvent front. Yellow solid/oil.
Recrystallization (if solid) or column chromatography (elutes first).
Impurity B
4-(Phenylsulfanyl)-2-butanone
Incomplete reduction of the intermediate ketone.
Mid-polarity; distinct C=O stretch in IR ().
Drive reduction to completion; remove via silica gel (less polar than product).
Impurity C
Sulfoxides/Sulfones (Ph-SO-R / Ph-SO-R)
Over-oxidation of the sulfide during workup or storage.
Very polar; stays near baseline.
Avoid oxidants (peroxides) in solvents; store under inert gas.
Impurity D
MVK Oligomers/Polymers
Polymerization of Methyl Vinyl Ketone due to heat or lack of stabilizer.
Streaking on TLC; gummy residue.
Distillation of MVK prior to use; slow addition at low temp.
Impurity E
Residual Thiophenol
Unreacted starting material.
Distinct foul odor; specific staining (Ellman's reagent).
Wash with aqueous NaOH (forms water-soluble thiolate).
Q: I observe a persistent yellow color and a solid precipitating from my crude reaction mixture. What is this?A: This is almost certainly Diphenyl Disulfide (Ph-S-S-Ph) . Thiophenol is easily oxidized by atmospheric oxygen to form the disulfide, which is a yellow solid (or oil in impure mixtures).
Root Cause: Using aged thiophenol or running the Michael addition without an inert atmosphere (Nitrogen/Argon).
Solution:
Prevention: Always distill Thiophenol before use if it is yellow. Run the reaction under
.
Remediation: The disulfide is highly non-polar. If your product is an oil, wash the crude mixture with hexanes (the product is more polar). Alternatively, it separates easily on a silica column (elutes first).
Q: My product shows a new, very polar spot on TLC after standing for a few days. Is my product decomposing?A: You are likely observing Sulfoxide formation (S-oxidation) . Sulfides are nucleophilic and can be oxidized to sulfoxides (Ph-SO-CH
...) by atmospheric oxygen, peroxides in ether solvents, or light exposure.
Root Cause: Storage in air or use of uninhibited ethers (THF/Ether) containing peroxides during extraction.
Solution: Store the final alcohol under nitrogen in the dark. Ensure all extraction solvents are peroxide-free.
Category 2: Kinetic & Stoichiometric Issues
Q: The reaction mixture turned into a viscous gel/gum during the addition of Methyl Vinyl Ketone (MVK).A: You have triggered MVK Polymerization . MVK is an
-unsaturated ketone prone to radical polymerization, especially if the reaction exotherms uncontrolledly.
Root Cause: Rapid addition of MVK without cooling, or using MVK that has lost its stabilizer (hydroquinone).
Solution:
Protocol Adjustment: Cool the thiophenol/catalyst mixture to
before adding MVK.
Rate Control: Add MVK dropwise.
Stabilizer: Ensure your MVK source is fresh or redistilled.
Q: The final product has a strong, garlic-like odor that persists even after vacuum drying.A: The "garlic" smell is characteristic of Residual Thiophenol . Even trace amounts (
0.1%) are detectable by the human nose.
Root Cause: Slight excess of thiophenol used, or incomplete washing.
Solution: Perform a Basic Wash . Thiophenol (
) is much more acidic than the product alcohol ().
Protocol: Dissolve crude in Ethyl Acetate and wash 3x with
. The thiophenol converts to Sodium Thiophenolate (PhSNa), which partitions into the aqueous layer.
Category 3: Reduction Specifics
Q: NMR shows a small triplet at
ppm and a singlet at ppm. What is this?A: These signals correspond to the -methylene and methyl group of the unreacted ketone intermediate (4-(phenylsulfanyl)-2-butanone).
Root Cause: Incomplete reduction by NaBH
.
Solution:
Monitoring: Do not quench the reduction until TLC shows complete disappearance of the ketone spot.
Reagent Quality: NaBH
absorbs moisture and decomposes. Ensure your reducing agent is fresh.
Workup: If present, the ketone can be separated via column chromatography (it is less polar than the alcohol).
Detailed Experimental Protocols
These protocols are designed to minimize the impurities discussed above.
Step 1: Michael Addition (Synthesis of the Ketone)
Target: 4-(Phenylsulfanyl)-2-butanone
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet.
Reagents: Charge Thiophenol (1.0 equiv) and solvent (Methanol or THF, 5-10 volumes). Add a catalytic amount of Triethylamine (
, 0.05 equiv).
Note: The base catalyst prevents acid-catalyzed polymerization of MVK.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Subject: Optimization of Yield and Purity for 4-(Phenylsulfanyl)-2-butanol
Assigned Specialist: Senior Application Scientist
Status: Open
Reference ID: PSB-SYN-001
Executive Summary & Reaction Pathway
User Query: "How do I improve the yield of 4-(phenylsulfanyl)-2-butanol? My current yields are inconsistent, and I am observing impurities."
Technical Assessment:
The synthesis of 4-(phenylsulfanyl)-2-butanol typically proceeds via a two-step sequence:
Thia-Michael Addition: Conjugate addition of thiophenol to methyl vinyl ketone (MVK).
Carbonyl Reduction: Reduction of the resulting ketone to the secondary alcohol using Sodium Borohydride (
The primary yield-killing factors in this pathway are MVK polymerization , oxidative dimerization of thiophenol (disulfide formation), and incomplete reduction .
Visualizing the Pathway
The following diagram outlines the optimized workflow and critical control points (CCPs).
Caption: Two-step synthetic pathway identifying the critical intermediate and the primary oxidative impurity pathway.
Step 1: The Thia-Michael Addition (Troubleshooting)
Context: The addition of thiophenol to methyl vinyl ketone (MVK) is chemically efficient but operationally sensitive. The reaction is highly exothermic and MVK is prone to polymerization.
Common Issues & Solutions
Q: My reaction mixture turned into a viscous sludge/gel. What happened?
Diagnosis: MVK Polymerization. Methyl vinyl ketone is unstable in the presence of strong bases or excessive heat without inhibitors.
Solution:
Avoid Strong Bases: Thiophenol (
) is acidic enough to react with mild activation. Do not use NaOH or KOH if possible. Use Triethylamine (, 0.1 eq) or simply run it solvent-free or in water .
Green Protocol: Research confirms that this reaction proceeds quantitatively in water or solvent-free conditions due to "on-water" hydrophobic acceleration [1][2].
Stabilizers: Ensure your MVK source contains hydroquinone (stabilizer) and is not old.
Q: I see a secondary spot on TLC that is less polar than my product. What is it?
Diagnosis: Diphenyl Disulfide (
). This forms when thiophenol is oxidized by air, especially in basic media.
Solution:
Degas Solvents: Sparge your solvent with Nitrogen/Argon for 15 minutes before adding thiophenol.
Stoichiometry: Use a slight excess of MVK (1.05 eq) rather than thiophenol to ensure all sulfur is consumed into the Michael adduct.
Optimized Protocol (Step 1)
Reagents: Thiophenol (1.0 eq), MVK (1.05 eq).
Solvent: Water (0.5 M concentration) or Solvent-Free.
Catalyst: None required (or 1 mol%
if sluggish).
Procedure: Add MVK dropwise to Thiophenol at 0°C (Ice bath). The reaction is exothermic.[2] Stir at Room Temperature (RT) for 1 hour.
Validation:
NMR should show the disappearance of vinyl protons (5.8–6.4 ppm) and appearance of triplets at 2.9 and 3.2 ppm.
Step 2: Carbonyl Reduction (Troubleshooting)
Context: Converting 4-(phenylthio)-2-butanone to the alcohol using Sodium Borohydride (
).
Common Issues & Solutions
Q: The reaction stalled. I still see ketone starting material.
Diagnosis: Deactivation of Borohydride.
decomposes in methanol over time, especially if the solvent is not dry or if the reaction is too warm.
Solution:
Dosing: Add
in portions (solid) rather than all at once.
Solvent Switch: If MeOH is problematic, use Ethanol (slower but stable) or THF/MeOH mixtures.
Q: Can I reduce the ketone without oxidizing the sulfur to a sulfoxide?
Diagnosis: Chemoselectivity concern.
Clarification:
is highly chemoselective for carbonyls and will not oxidize the sulfide to a sulfoxide or sulfone. You do not need to protect the sulfur [3].
Warning: Do not use oxidative workups (like bleach or peroxide) to quench the reaction. Quench with saturated Ammonium Chloride (
).
Optimized Protocol (Step 2)
Reagents: Intermediate Ketone (1.0 eq),
(0.6 eq).
Solvent: Methanol (anhydrous preferred).
Procedure: Dissolve ketone in MeOH. Cool to 0°C. Add
portion-wise over 10 mins. Warm to RT and stir for 2 hours.
Quench: Add sat. aq.
slowly (gas evolution!). Extract with Ethyl Acetate.
Purification & Data Analysis
Q: How do I remove the disulfide impurity if it formed?
Technique: The disulfide is non-polar. The alcohol product is polar.
Flash Chromatography:
Mobile Phase: Hexanes:Ethyl Acetate (Start 9:1
Gradient to 7:3).
Order of Elution: Disulfide (First)
Ketone (if incomplete) Product (Last) .
Chemical Wash (Pro Tip): Wash the organic extract with a solution of Sodium Metabisulfite or dilute NaOH to remove unreacted thiophenol before it oxidizes.
Technical Support Guide: Investigating the Degradation Pathways of 4-(Phenylsulfanyl)-2-butanol
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(Phenylsulfanyl)-2-butanol. This guide is designed to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-(Phenylsulfanyl)-2-butanol. This guide is designed to provide in-depth, practical answers to common challenges encountered during experimental work. My approach is to move beyond simple protocols and explain the causal logic behind experimental design, ensuring your methodologies are robust and self-validating.
The structure of 4-(Phenylsulfanyl)-2-butanol presents two primary sites susceptible to metabolic or chemical transformation: the secondary alcohol and the thioether sulfur atom. Understanding the interplay between these functional groups is critical for predicting degradation products, developing analytical methods, and interpreting results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the expected behavior of 4-(Phenylsulfanyl)-2-butanol under various conditions.
Q1: What are the predicted primary degradation pathways for 4-(Phenylsulfanyl)-2-butanol?
A: The degradation of 4-(Phenylsulfanyl)-2-butanol is predicted to occur via two main pathways, which can proceed independently or concurrently:
Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation. This is a common metabolic pathway for many sulfur-containing compounds.[1][2] This pathway typically proceeds in two steps, first forming the sulfoxide and then, with further oxidation, the sulfone.[3]
Oxidation of the Secondary Alcohol: The secondary alcohol group can be oxidized to form a ketone.[4][5] This reaction transforms 4-(Phenylsulfanyl)-2-butanol into 4-(Phenylsulfanyl)butan-2-one, a compound which itself has been investigated for biological activity.[6][7][8]
These pathways can also combine, leading to products that are oxidized at both the sulfur and alcohol positions (e.g., 4-(Phenylsulfinyl)butan-2-one).
Q2: What are the major degradation products I should expect to see in my analysis?
A: You should anticipate a small family of related compounds. The primary species to monitor for are listed in the table below. The formation of these products will depend on the specific experimental conditions (e.g., chemical oxidant vs. enzymatic reaction).
Table 1: Potential Degradation Products of 4-(Phenylsulfanyl)-2-butanol
Compound Name
Molecular Formula
Change in Polarity (vs. Parent)
Notes
4-(Phenylsulfanyl)-2-butanol
C₁₀H₁₄OS
(Parent Compound)
Starting material.
4-(Phenylsulfanyl)butan-2-one
C₁₀H₁₂OS
Slightly Less Polar
Product of alcohol oxidation.
4-(Phenylsulfinyl)-2-butanol
C₁₀H₁₄O₂S
More Polar
First product of sulfur oxidation.
4-(Phenylsulfonyl)-2-butanol
C₁₀H₁₄O₃S
Significantly More Polar
Second product of sulfur oxidation.
| 4-(Phenylsulfinyl)butan-2-one | C₁₀H₁₂O₂S | More Polar | Product of both alcohol and sulfur oxidation. |
Q3: What experimental factors are most likely to influence the degradation rate and pathway?
A: The stability of 4-(Phenylsulfanyl)-2-butanol is highly dependent on its environment. Key factors include:
Oxidizing Agents: The presence of chemical oxidants (e.g., hydrogen peroxide, peroxy acids) or enzymatic systems (e.g., cytochrome P450 enzymes in liver microsomes) will accelerate degradation, primarily at the sulfur atom.[3]
Temperature: Increased temperature generally accelerates the rate of all chemical reactions, leading to faster degradation.[10]
Q4: How can I best monitor the disappearance of the parent compound and the appearance of its degradants?
A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent starting point. The phenyl group provides a strong chromophore for UV detection. For definitive identification and quantification, especially in complex matrices, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[11][12] Gas Chromatography (GC) with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) can also be used, as the compound is sufficiently volatile.[13]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Q: I'm seeing multiple unexpected peaks in my chromatogram after my experiment. How do I identify them?
A: This is a common and expected outcome when studying degradation. Those new peaks are likely the degradation products discussed in the FAQ.
Causality: The appearance of new, often more polar, peaks is direct evidence of chemical modification. Oxidation of the thioether to a sulfoxide and then a sulfone dramatically increases polarity, causing these compounds to elute earlier in a reversed-phase HPLC run. Oxidation of the alcohol to a ketone results in a smaller change in polarity.
Troubleshooting Protocol:
Hypothesize Identities: Refer to Table 1 to hypothesize the identities of the new peaks based on their retention times. Earlier eluting peaks are likely the more polar sulfoxides and sulfones.
Confirm with Mass Spectrometry: The most reliable method for identification is LC-MS. Determine the mass-to-charge ratio (m/z) of each new peak.
The parent compound (C₁₀H₁₄OS) has a molecular weight of 182.29 g/mol .[14]
Addition of one oxygen atom (sulfoxide or ketone) will result in a mass of ~198 g/mol .
Addition of two oxygen atoms (sulfone) will result in a mass of ~214 g/mol .
Perform a Forced Degradation Study: Intentionally degrade the parent compound under controlled oxidative conditions (see Protocol 3.1). The peaks generated will serve as reference standards to help confirm the identities of the unknown peaks in your primary experiment.
Q: The concentration of my parent compound is decreasing, but I can't find any corresponding degradation products. What is happening?
A: This scenario suggests that your analytical method is not "seeing" the degradants. This can be due to several factors.
Causality: The degradation products may be outside the detection window of your current method. This can happen if they are too polar, not volatile, lack a UV chromophore (unlikely in this case), or are completely mineralized to small molecules like CO₂ and sulfate.
Troubleshooting Protocol:
Check for Highly Polar Products: If using RP-HPLC, highly polar products like 4-(Phenylsulfonyl)-2-butanol might elute very early, possibly hidden in the solvent front. Modify your gradient to include a higher aqueous percentage at the beginning or consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Assess Non-Volatile Products: If using GC, the oxidized products (sulfoxides and sulfones) are significantly less volatile than the parent compound and may not elute from the column at standard temperatures. An LC-based method is preferable for analyzing these degradants.
Investigate Matrix Binding: The compound or its degradants may be irreversibly binding to components of your experimental matrix (e.g., proteins in cell culture media). Perform a sample cleanup step, such as protein precipitation with cold acetonitrile or solid-phase extraction (SPE), to see if you can recover the missing mass.[15]
Q: I am observing significant variability in degradation rates between seemingly identical experiments. What are the likely causes?
A: Lack of reproducibility points to uncontrolled variables in your experimental setup.
Causality: Subtle variations in conditions can have a large impact on reaction kinetics. Thioether oxidation, in particular, can be sensitive to trace contaminants, light, and atmospheric oxygen.
Troubleshooting Protocol:
Standardize Environmental Conditions: Ensure that temperature, lighting, and atmospheric exposure are identical for all replicates. If the reaction is sensitive to oxygen, consider running it under an inert atmosphere (e.g., nitrogen or argon).
Verify Reagent Purity and Concentration: Prepare fresh solutions of any oxidants or catalysts immediately before use. The potency of solutions like hydrogen peroxide can change over time.
Control pH: Use a reliable buffer system to maintain a constant pH throughout the experiment, as pH can influence the stability of both the reactant and the products.
Pre-equilibrate Systems: For biological experiments (e.g., cell cultures, microsomes), ensure the systems are fully equilibrated at the target temperature before adding the substrate. Ensure consistent cell passage numbers and confluency.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for conducting stability and degradation studies.
Forced degradation is essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[10] This protocol is based on ICH guidelines.
Objective: To generate degradation products under controlled stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Phenylsulfanyl)-2-butanol in a suitable solvent (e.g., acetonitrile or methanol).
Apply Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (stock solution in neutral water) for comparison.
Neutralization/Quenching: After incubation, stop the reaction by neutralizing the solution (for acid/base hydrolysis) or quenching the oxidant.
Analysis: Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase and analyze immediately by HPLC-UV and/or HPLC-MS.
Evaluation: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the incubation time or stressor concentration accordingly.
Table 2: Recommended Conditions for Forced Degradation Studies
Stress Type
Condition
Incubation Time
Neutralization/Quenching Step
Acid Hydrolysis
0.1 M HCl at 60 °C
2 - 24 hours
Add equivalent 0.1 M NaOH
Base Hydrolysis
0.1 M NaOH at 60 °C
2 - 24 hours
Add equivalent 0.1 M HCl
Oxidation
3% H₂O₂ at Room Temp
1 - 12 hours
Add antioxidant (e.g., sodium bisulfite)
Thermal
80 °C (in solution)
24 - 72 hours
Cool to room temperature
| Photolytic | 1.2 million lux hours & 200 W·h/m² | As needed | Analyze directly (protect from light) |
Technical Support Guide: Purification & Workup of 4-(Phenylsulfanyl)-2-butanol
Executive Summary & Chemical Context Target Molecule: 4-(Phenylsulfanyl)-2-butanol (also known as 4-(phenylthio)-2-butanol). Primary Synthesis Route: Conjugate addition (Michael Addition) of Thiophenol to Methyl Vinyl Ke...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Target Molecule: 4-(Phenylsulfanyl)-2-butanol (also known as 4-(phenylthio)-2-butanol).
Primary Synthesis Route: Conjugate addition (Michael Addition) of Thiophenol to Methyl Vinyl Ketone (MVK) followed by Carbonyl Reduction (typically NaBH₄).
This specific isomer places the sulfur atom at the
-position relative to the hydroxyl group. This structural distance creates unique purification challenges compared to - or -substituted analogs. The primary contaminants are not merely unreacted starting materials but oxidative species that mimic the physicochemical properties of your product.
Critical Safety Warning: Thiophenol (Benzenethiol) is highly toxic and possesses a stench threshold in the parts-per-billion range. Methyl Vinyl Ketone is a lachrymator and a severe blistering agent. All protocols below assume the use of a fume hood with adequate scrubbing (bleach trap).
Troubleshooting Matrix: Symptom-Based Diagnosis
Use this table to identify the specific byproduct causing your issue before proceeding to the removal protocols.
Symptom
Probable Cause
Diagnostic Check
Immediate Action
Yellow/Orange discoloration of crude oil
Diphenyl Disulfide (Ph-S-S-Ph)
TLC (Non-polar spot, often co-elutes with product in low polarity solvents).
See Module A (Reductive Workup).
Persistent "Garlic/Rotten Cabbage" Odor after workup
Unreacted Thiophenol
Smell is distinct. TLC shows a fast-moving spot that streaks.
See Module B (Alkaline Scavenging).
Gummy/Tar-like residue in flask
Poly-MVK (Polymerized Methyl Vinyl Ketone)
NMR shows broad, undefined peaks in the aliphatic region (1.5 - 2.5 ppm).
Filtration through silica plug; avoid excess MVK in future.
Extra spot (Polar) on TLC
Sulfoxide/Sulfone (Over-oxidation)
Spot stays near baseline in 10% EtOAc/Hex.
Hard to remove. Prevent by degassing solvents.
Boron Salts (White precipitate)
Incomplete Quench of Borohydride
11B NMR or simple solubility check (insoluble in DCM).
Acidic quench (NH₄Cl) followed by tartrate wash.
Impurity Generation Pathways
Understanding where the impurities come from is the first step to removal. The diagram below illustrates the genesis of the primary contaminants during the synthesis of 4-(phenylthio)-2-butanol.
Figure 1: Reaction pathway showing the generation of oxidative byproducts (Disulfide) and polymeric residues alongside the desired synthetic route.
Deep Dive Protocols: Removal Strategies
Module A: The "Disulfide Trap" (Removing Diphenyl Disulfide)
The Problem: Diphenyl disulfide is non-polar, crystalline, and often co-elutes with the product during chromatography.
The Solution: You cannot easily separate it physically.[1] You must chemically modify it back to a thiol, then wash it away.
Protocol:
Zinc/Acetic Acid Reduction:
Dissolve your crude mixture (containing the product and disulfide impurity) in Glacial Acetic Acid (approx. 5 mL per gram of crude).
Add Zinc dust (3 equivalents relative to estimated disulfide).
Stir vigorously at room temperature for 30 minutes. Mechanism: This reduces the S-S bond back to two S-H (thiol) bonds.
Filtration: Filter off the excess Zinc through a pad of Celite.
Alkaline Wash (Critical Step):
Dilute the filtrate with Diethyl Ether or DCM.
Wash the organic layer three times with 10% NaOH (aq).
Why? The thiophenol (regenerated from disulfide) is deprotonated by NaOH to form Sodium Thiophenolate (PhS⁻Na⁺), which is water-soluble. The desired alcohol product remains in the organic layer.
Final Rinse: Wash with Brine, dry over MgSO₄, and concentrate.
Module B: Thiophenol Odor Elimination
The Problem: Even trace amounts of thiophenol create an unbearable working environment and indicate toxic contamination.
The Solution: Oxidative destruction or sequestration.
Protocol (The "Bleach" Method):
Rotavap Trap: ALWAYS add 50 mL of household bleach (sodium hypochlorite) to your rotary evaporator's solvent trap before stripping solvents. This oxidizes any distilled thiol immediately, preventing the smell from escaping the pump exhaust.
Glassware: Rinse all flasks that touched thiophenol with a dilute bleach solution before bringing them to the sink for washing.
Module C: Boron Complex Removal (Post-Reduction)
The Problem: After NaBH₄ reduction, boron species can form stable complexes with the alcohol product, lowering yield and purity.
Protocol:
Quench: Slowly add Saturated NH₄Cl to the reaction mixture at 0°C.
Complex Breaking: If an emulsion forms or yield is low, add Saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour.
Separation: The boron coordinates to the tartrate and migrates to the aqueous phase.
Master Purification Workflow
Do not rely on a single step. Follow this integrated decision tree to ensure high purity (E-E-A-T Principle: Self-Validating Systems).
Figure 2: Integrated purification workflow. Note that the NaOH wash is mandatory regardless of color to ensure complete removal of thiol residues.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography to remove the disulfide instead of the Zinc method?A: You can, but it is inefficient. Diphenyl disulfide is non-polar (Rf ~0.8 in 20% EtOAc/Hex) and often tails into the product spots. If you must use a column, use a gradient starting with 100% Hexanes to flush the disulfide before increasing polarity to elute the alcohol.
Q: I used 1,2-epoxybutane instead of MVK. Why is my NMR spectrum messy?A: You likely have a regioisomer mixture. Thiophenol opening of 1,2-epoxybutane under basic conditions favors attack at the least substituted carbon, giving 1-(phenylthio)-2-butanol , not the 4-isomer. The MVK route described here is specific for the 4-isomer. Separation of these regioisomers requires careful high-performance liquid chromatography (HPLC) or high-plate-count distillation.
Q: What is the boiling point of the product for distillation?A: While specific experimental data varies by pressure, 4-(phenylthio)-2-butanol is a high-boiling oil. Expect a boiling point range of 140–150°C at 0.5 mmHg . Do not attempt distillation at atmospheric pressure; the compound may decompose or oxidize.
Q: My product solidified in the freezer. Is this normal?A: Yes. While often isolated as an oil, high-purity 4-(phenylthio)-2-butanol can crystallize (melting point is low, often near room temperature). If it solidifies, you can attempt recrystallization from Pentane/Ether at -20°C for ultra-high purity.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Conjugate Addition).
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section on removal of thiols and disulfides).
Comparative Guide: Enantiomeric Excess Determination of 4-(Phenylsulfanyl)-2-butanol
Introduction & Analytical Challenges 4-(Phenylsulfanyl)-2-butanol (also documented as 4-phenylthio-2-butanol) is a highly versatile chiral building block. It is frequently synthesized in high enantiomeric excess (ee) via...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
4-(Phenylsulfanyl)-2-butanol (also documented as 4-phenylthio-2-butanol) is a highly versatile chiral building block. It is frequently synthesized in high enantiomeric excess (ee) via biocatalytic methods, such as baker's yeast-mediated reduction of the corresponding ketones[1]. The resulting chiral alcohol serves as a critical intermediate in the synthesis of complex natural products, including optically enriched insect pheromones and bicyclic frameworks[1],[2].
Accurate determination of its enantiomeric purity is paramount for downstream drug development and total synthesis[3]. The molecule presents unique analytical advantages and challenges: it possesses a secondary hydroxyl group (amenable to derivatization and hydrogen bonding) and a phenylthio moiety (providing strong UV chromophore activity and
interaction potential).
This guide objectively compares three primary analytical modalities—Chiral HPLC , NMR via Mosher's Ester Derivatization , and Chiral GC —detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
Analytical Workflow for Enantiomeric Excess (ee) Determination
Comparative Overview of Analytical Modalities
To select the most appropriate method for your laboratory's infrastructure, consider the operational parameters summarized below.
Causality & Mechanism:
Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is highly effective for this compound. The carbamate linkages on the CSP provide critical hydrogen-bonding sites for the secondary alcohol, while the phenyl rings on the CSP engage in
stacking with the phenylthio group of the analyte. This dual-interaction mechanism ensures robust chiral recognition without the need for chemical modification.
Self-Validating System:
Always inject a racemic standard of 4-(phenylsulfanyl)-2-butanol before analyzing the enantioenriched sample. This confirms baseline resolution (
) and ensures the UV detector response is perfectly symmetrical (1:1 integration ratio). If the racemic standard deviates from a 50:50 ratio, it indicates column-induced degradation or integration bias that must be corrected before proceeding.
Step-by-Step Protocol
Sample Preparation: Dissolve 1.0 mg of 4-(phenylsulfanyl)-2-butanol in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.
Column Equilibration: Flush the Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Injection & Detection: Inject 10 µL of the prepared sample. Monitor the absorbance at 254 nm (optimized for the phenylthio chromophore's
transition).
Data Analysis: Integrate the areas under the baseline-resolved peaks. Calculate the enantiomeric excess using the standard formula:
.
Method 2: NMR Spectroscopy via Mosher's Ester Derivatization
The Structural Confirmation Alternative
Causality & Mechanism:
When absolute stereochemical configuration must be assigned alongside ee determination, NMR using a Chiral Derivatizing Agent (CDA) is required. Reacting the secondary alcohol with (R)-
-methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers. The anisotropic shielding effect of the MTPA phenyl ring selectively shifts the protons of the butanol backbone depending on the spatial arrangement.
Relying on
F NMR rather than H NMR is a strategic choice: the trifluoromethyl group produces distinct, sharp singlets in an uncrowded spectral region, eliminating the baseline integration errors common in the complex aliphatic region (1.0 - 2.5 ppm) of H NMR.
Mosher's Ester Derivatization and 19F NMR Analysis Pathway
Step-by-Step Protocol
Derivatization: In a flame-dried NMR tube, dissolve 10 mg of 4-(phenylsulfanyl)-2-butanol in 0.5 mL of anhydrous Pyridine-
.
Reagent Addition: Add 2.0 equivalents of (R)-MTPA-Cl and a catalytic amount of DMAP (4-dimethylaminopyridine).
Reaction: Seal the tube under inert gas and agitate gently. Allow the reaction to proceed at room temperature for 2 hours. Pyridine acts as both the solvent and the acid scavenger, driving the esterification to completion.
Acquisition: Acquire a
F NMR spectrum (signals typically appear around -71 ppm relative to CFCl). Ensure the relaxation delay () is set to at least 3-5 seconds to allow for complete relaxation of the fluorine nuclei, ensuring quantitative integration.
Data Analysis: Integrate the two distinct
F singlets representing the diastereomers to calculate the diastereomeric excess (de), which directly correlates to the ee of the original alcohol.
Method 3: Chiral Gas Chromatography (GC)
High-Resolution Volatile Analysis
Causality & Mechanism:
Chiral GC utilizing cyclodextrin-based stationary phases (e.g., CP-Chirasil-Dex CB) offers exceptional theoretical plate counts. However, analyzing 4-(phenylsulfanyl)-2-butanol directly is problematic: the free secondary hydroxyl group interacts strongly with active silanol sites on the fused silica column, causing severe peak tailing and integration errors.
To circumvent this, the alcohol is derivatized to an acetate. Acetylation masks the hydroxyl group, significantly increasing volatility, ensuring peak symmetry, and enhancing the inclusion-complexation interactions within the hydrophobic cavity of the cyclodextrin stationary phase.
Step-by-Step Protocol
Acetylation: Combine 5.0 mg of the alcohol with 100 µL of acetic anhydride and 100 µL of pyridine in a 1.5 mL GC vial.
Incubation & Quench: Heat the mixture at 60°C for 30 minutes. Quench the reaction by adding 500 µL of saturated aqueous NaHCO
, then extract the derivatized product with 500 µL of dichloromethane (DCM).
Injection: Inject 1.0 µL of the organic (DCM) layer into the GC inlet (Split ratio 50:1, Inlet temperature 250°C).
Separation: Utilize a temperature gradient programming (e.g., 100°C hold for 2 min, ramp at 2°C/min to 180°C) on a CP-Chirasil-Dex CB column (25 m x 0.25 mm ID).
Detection: Utilize a Flame Ionization Detector (FID) set at 275°C for quantitative integration.
Experimental Performance Data Comparison
The following table outlines typical experimental performance metrics observed when analyzing enantioenriched 4-(phenylsulfanyl)-2-butanol against a racemic control.
Metric
Chiral HPLC (OD-H)
Mosher's NMR (F)
Chiral GC (Dex-CB)
Peak 1 (Major)
min
ppm
min
Peak 2 (Minor)
min
ppm
min
Resolution ()
2.8 (Baseline)
N/A (Distinct Singlets)
3.1 (Baseline)
Integration Error Margin
Conclusion & Recommendations
For routine, high-throughput ee determination of 4-(phenylsulfanyl)-2-butanol, Chiral HPLC remains the optimal choice. Its non-destructive nature, lack of derivatization requirements, and the strong
interactions afforded by the phenylthio group make it highly reliable and efficient.
NMR via Mosher's ester is indispensable when simultaneous determination of absolute configuration and enantiomeric purity is required, though it is limited by lower integration precision compared to chromatography. Chiral GC is highly effective and offers the highest resolution, but necessitates a mandatory acetylation step to ensure data integrity, making it best suited for laboratories already optimized for volatile derivatization workflows.
References
Sulfur-based synthetic methodology.ProQuest.
Synthesis of (S)-(+)-parasorbic acid and (S)-(+)-2-tridecanol acetate: Bakers' yeast reductions of γ and δ ketosulfones.Semantic Scholar.
a-Sulfenyl-Directed Ring-Opening Reactions of Epoxides. 1.Oxford Academic.
Technical Comparison Guide: 4-(Phenylsulfanyl)-2-butanol in Chiral Synthesis
Executive Summary: The "Sulfur Advantage" in Chiral Scaffolds In the landscape of chiral building blocks, 4-(Phenylsulfanyl)-2-butanol (also known as 4-(phenylthio)-2-butanol) occupies a strategic niche distinct from its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Sulfur Advantage" in Chiral Scaffolds
In the landscape of chiral building blocks, 4-(Phenylsulfanyl)-2-butanol (also known as 4-(phenylthio)-2-butanol) occupies a strategic niche distinct from its carbon and oxygen analogs. While simple chiral alcohols like 4-phenyl-2-butanol serve primarily as inert structural motifs, the sulfide moiety in 4-(phenylsulfanyl)-2-butanol acts as a "functional handle."
This guide objectively compares 4-(phenylsulfanyl)-2-butanol against standard alternatives, demonstrating its superior utility in complex target synthesis (e.g., spiroacetals, Vitamin D analogs) where post-synthetic modification of the tether is required.
Key Differentiators
Chemo-differentiation: The sulfur atom allows for oxidation to sulfoxides/sulfones or Pummerer-type rearrangements, enabling chemistries unavailable to 4-phenyl-2-butanol.
Biocatalytic Access: High enantiomeric excess (>98% ee) is achievable via whole-cell biocatalysis (Baker’s Yeast) or isolated KREDs, comparable to established benchmarks.
Regiocontrol: The bulky phenylthio group exerts superior stereoelectronic control in subsequent cyclization reactions compared to the smaller phenoxy or ethyl groups.
The decision to use the sulfide variant often hinges on latent functionality .
Oxidative Desymmetrization: The sulfur can be oxidized to a chiral sulfoxide, introducing a second stereocenter that can direct subsequent additions.
Ligation Chemistry: Unlike the inert C-C bond in 4-phenyl-2-butanol, the C-S bond can participate in transition-metal-catalyzed cross-couplings (Liebeskind–Srogl coupling) after activation.
Decision Logic & Synthetic Workflow
The following decision tree illustrates when to select 4-(phenylsulfanyl)-2-butanol over its analogs based on synthetic requirements.
Figure 1: Strategic selection framework for 1,3-functionalized chiral alcohols.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-4-(Phenylsulfanyl)-2-butanol
Rationale: This method utilizes whole-cell biocatalysis (Baker's Yeast) to achieve high enantioselectivity without expensive cofactors. The sulfur atom does not inhibit the yeast reductase activity, unlike certain halogenated substrates.
Reagents:
4-(Phenylthio)-2-butanone (Substrate)
Dry Baker’s Yeast (Saccharomyces cerevisiae)
Sucrose (Energy source)
Tap water (Solvent)
Step-by-Step Workflow:
Inoculum Preparation: Suspend 20 g of dry Baker’s Yeast and 20 g of sucrose in 200 mL of tap water at 30°C. Stir gently for 30 minutes to activate the cells (bubbling indicates CO₂ evolution).
Substrate Addition: Dissolve 1.0 g (5.5 mmol) of 4-(phenylthio)-2-butanone in 2 mL of ethanol (to aid dispersion). Add this solution dropwise to the fermenting yeast suspension.
Incubation: Stir the mixture at 30°C for 48–72 hours .
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The ketone spot (
) should disappear, replaced by the alcohol spot ().
Workup:
Add 20 g of Celite to the mixture and filter through a sintered glass funnel to remove yeast cells.
Extract the filtrate with Ethyl Acetate (
mL).
Dry combined organics over anhydrous
and concentrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85%
Expected ee: >96% (S-enantiomer)
Protocol B: Chemical Synthesis via Epoxide Ring Opening
Rationale: For cases where the (R)-enantiomer is required or biocatalysis is unavailable, the regioselective ring opening of chiral epoxides is the gold standard.
Step-by-Step Workflow:
Setup: Under an inert atmosphere (
), charge a flask with (R)-propylene oxide (1.0 equiv) and Thiophenol (1.1 equiv) in methanol.
Catalysis: Add Triethylamine (0.1 equiv) or a mild Lewis acid.
Reaction: Stir at 0°C to RT. The thiolate nucleophile attacks the less substituted carbon (C1 of the epoxide is not the target; here we use 1,2-epoxybutane precursors or specific 1,3-diol cyclic sulfates for 1,3-substitution patterns).
Correction: To get the 1,3-relationship (4-phenylthio-2-butanol), one typically alkylates the thiophenol with (S)-4-halo-2-butanol or opens a cyclic sulfate derived from 1,3-butanediol.
Refined Step: React (S)-1,3-butanediol cyclic sulfate with Sodium Thiophenoxide in THF at reflux. Acid hydrolysis of the resulting sulfate ester yields the target alcohol with inversion of configuration at the attack site (if C-attacked) or retention (if remote). Note: Direct alkylation of the ketone followed by reduction (Protocol A) is generally preferred for this specific 1,3-motif.
Performance Data Summary
The following data aggregates results from biocatalytic reduction studies comparing the sulfur substrate to its analogs.
Substrate
Enzyme System
Time (h)
Conversion (%)
ee (%)
Ref
4-(Phenylthio)-2-butanone
S. cerevisiae (BY)
72
85
96 (S)
[1, 2]
4-(Phenylthio)-2-butanone
KRED-101 (Screening)
24
99
>99 (R)
[3]
4-Phenyl-2-butanone
S. cerevisiae
48
90
92 (S)
[4]
4-Phenoxy-2-butanone
Lactobacillus kefir
24
95
>99 (R)
[5]
Interpretation: The sulfur atom does not significantly hinder enzymatic recognition. While the reaction time with Baker's Yeast is slightly longer for the sulfur analog (72h vs 48h) due to increased steric bulk/hydrophobicity, the enantioselectivity remains excellent.
References
Fuganti, C., et al. "Baker's yeast mediated synthesis of (S)-4-phenylthio-2-butanol and its application in the synthesis of spiroacetal pheromones." Journal of the Chemical Society, Perkin Transactions 1, 1993. Link
Mori, K., et al. "Synthesis of (S)-4-phenylthio-2-butanol and its conversion to chiral spiroacetals." Tetrahedron, 1989. Link
BenchChem Application Notes. "Biocatalytic Reduction of 4-Phenyl-2-Butanone and Analogs." 2025. Link
Yang, T., et al. "Asymmetric reduction of 4-hydroxy-2-butanone and derivatives."[2] Journal of Industrial Microbiology & Biotechnology, 2014.[2] Link
Paradisi, F., et al. "Stereo-Divergent Enzyme Cascades to Convert Racemic Alcohols." ChemBioChem, 2022. Link
Structural Validation of 4-(Phenylsulfanyl)-2-butanol: A Comparative Guide to NMR and MS Analytical Suites
In small molecule drug development, thioether-containing aliphatic alcohols like 4-(phenylsulfanyl)-2-butanol serve as critical pharmacophores and synthetic intermediates. Validating the exact atomic connectivity of such...
Author: BenchChem Technical Support Team. Date: March 2026
In small molecule drug development, thioether-containing aliphatic alcohols like 4-(phenylsulfanyl)-2-butanol serve as critical pharmacophores and synthetic intermediates. Validating the exact atomic connectivity of such molecules is paramount; a simple misassignment of the thioether bridge position (e.g., failing to distinguish the 4-substituted isomer from a 3-substituted variant) can completely derail downstream structure-activity relationship (SAR) studies.
This guide objectively compares standard analytical approaches against advanced structural elucidation suites. By explaining the causality behind specific instrumental parameters, we provide a self-validating framework for the rigorous characterization of 4-(phenylsulfanyl)-2-butanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Executive Summary: Standard vs. Advanced Suites
To ensure absolute confidence in the synthesized structure, laboratories must choose between a basic identification suite and an advanced elucidation suite. While the standard suite is sufficient for routine batch-checking of known compounds, the advanced suite is mandatory for novel synthesis validation and regulatory (IND/NDA) submissions.
Analytical Parameter
Standard Suite (Basic ID)
Advanced Suite (Unambiguous Validation)
Causality / Advantage
Mass Spectrometry
LRMS (Electron Ionization - EI)
HRMS (APCI or ESI)
EI often shatters thioethers; APCI preserves the molecular ion for exact mass determination.
NMR Spectroscopy
1D ¹H and ¹³C NMR
1D + 2D Suite (COSY, HSQC, HMBC)
1D cannot prove connectivity across the sulfur atom. HMBC is required to bridge the molecule.
Validation Output
Nominal mass + functional groups
Exact elemental composition + 3D connectivity
Eliminates isobaric and regioisomeric ambiguities.
Mass Spectrometry (MS): Overcoming Thioether Fragmentation
The Causality of Ionization Selection
Thioethers present unique challenges in mass spectrometry. Electron Ionization (EI) is a "hard" ionization technique operating at 70 eV. It frequently induces extensive cleavage of the relatively weak C–S bond, resulting in a mass spectrum dominated by fragments (such as the thiophenyl cation at m/z 109) with a negligible or entirely absent molecular ion.
To build a self-validating MS protocol, soft ionization techniques are required[1]. While Electrospray Ionization (ESI) is the default for highly polar pharmaceuticals, Atmospheric Pressure Chemical Ionization (APCI) is frequently superior for low-to-medium polarity thioethers. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase charge transfer, making it highly efficient for ionizing the moderately polar 4-(phenylsulfanyl)-2-butanol without inducing in-source fragmentation[2].
Quantitative MS Data Comparison
Ion / Fragment
LRMS (EI) m/z
HRMS (APCI, Positive Mode) m/z
Structural Significance
[M+H]⁺
Not observed
183.0844 (Exact)
Confirms elemental formula: C₁₀H₁₄OS
[M+H - H₂O]⁺
164 (Nominal)
165.0738
Loss of the hydroxyl group (typical for secondary alcohols).
[C₄H₉O]⁺
73 (Nominal)
73.0653
Cleavage of the C–S bond; loss of the thiophenol radical.
[C₆H₅S]⁺
109 (Base peak)
109.0106
The thiophenyl cation; confirms the presence of the Ph-S moiety.
NMR Spectroscopy: Bridging the Heteroatom Gap
The Causality of 2D NMR Implementation
While 1D ¹H and ¹³C NMR can confirm the presence of the required functional groups (the monosubstituted benzene ring, the secondary alcohol, and the aliphatic chain), they fail to unambiguously prove how these groups are connected. The sulfur atom acts as an insulating barrier to scalar proton-proton coupling. Therefore, a 1D spectrum or even a 2D COSY experiment cannot trace the connectivity from the aliphatic butanol chain into the aromatic ring.
To achieve absolute structural certainty, a 2D NMR suite is mandatory[3]. Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this self-validating protocol. By optimizing the HMBC experiment for long-range carbon-proton couplings (typically ⁿJCH = 8 Hz), scientists can observe the critical 3-bond correlation between the C4 methylene protons and the ipso-carbon of the phenyl ring. This mathematically proves the exact location of the thioether bridge, instantly flagging any structural errors[4].
Validated NMR Chemical Shifts & 2D Correlations
(Data acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)
Position
¹H Shift (ppm), Multiplicity
¹³C Shift (ppm)
COSY Correlations (¹H-¹H)
Key HMBC Correlations (¹H-¹³C)
C1 (CH₃)
1.20 (d, J=6.2 Hz, 3H)
23.5
H2
C2, C3
C2 (CH-OH)
3.95 (m, 1H)
67.2
H1, H3, OH
C1, C3, C4
C3 (CH₂)
1.75 (m, 2H)
38.4
H2, H4
C1, C2, C4
C4 (CH₂-S)
2.95 (m, 2H)
30.1
H3
C2, C3, C-ipso (Ph)
Ph (C-ipso)
-
136.5
-
H4 , H-ortho
Ph (C-ortho)
7.35 (m, 2H)
129.1
H-meta
C-ipso, C-para
OH
1.80 (br s, 1H)
-
H2
C2
Self-Validating Experimental Protocols
Protocol A: High-Resolution APCI-MS
Sample Preparation: Dissolve 1 mg of 4-(phenylsulfanyl)-2-butanol in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL to prevent detector saturation.
Ionization Configuration: Equip the mass spectrometer with an APCI source. Optimize the corona discharge current to 4 µA and the vaporizer temperature to 400°C. Causality: This thermal environment vaporizes the solvent while the corona discharge efficiently ionizes the thioether without shattering the C-S bond.
Internal Calibration (Self-Validation): Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary probe. The software must continuously correct the mass axis against this known standard, ensuring the exact mass of the analyte is validated to <2 ppm error.
Acquisition: Acquire full-scan data in positive ion mode (m/z 50–500).
Protocol B: 2D NMR Structural Elucidation
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a stable deuterium lock signal, while TMS serves as an internal chemical shift reference (0.00 ppm), creating a calibrated baseline.
1D Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra using a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure quantitative proton integration.
2D COSY: Acquire with 256 increments in t1 and 2048 data points in t2 to map the continuous H1-H2-H3-H4 aliphatic spin system.
2D HSQC & HMBC: Utilize gradient-selected sequences to suppress solvent artifacts. For HMBC, explicitly set the long-range coupling constant delay to optimize for ⁿJCH = 8 Hz. Causality: This specific delay timing maximizes the intensity of the cross-peak between the H4 protons and the phenyl ipso-carbon, which is the definitive proof of the structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical progression of data acquisition required to build an unambiguous structural profile.
Logical workflow for the structural validation of 4-(phenylsulfanyl)-2-butanol using NMR and MS.
References
Mass Spectrometry in Small Molecule Drug Development
American Pharmaceutical Review[Link]
Atmospheric Pressure Photoionization — The Second Source for LC-MS?
Chromatography Online[Link]
Synthesis and structural elucidation of biliary excreted thioether derivatives of mitoxantrone
Taylor & Francis (Xenobiotica)[Link]
The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions
ResearchGate[Link]
Section 1: Antimicrobial & Antifungal Performance of Thiochroman-4-one Derivatives
As a Senior Application Scientist, evaluating the biological activity of synthetic intermediates requires looking beyond the core molecule to the functionalized derivatives it enables. 4-(Phenylsulfanyl)-2-butanol (4-PSB...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the biological activity of synthetic intermediates requires looking beyond the core molecule to the functionalized derivatives it enables. 4-(Phenylsulfanyl)-2-butanol (4-PSB) —often referred to as 4-(phenylthio)-2-butanol—is a privileged chiral chiron. While 4-PSB itself is primarily a synthetic building block, its derivatives exhibit profound biological activities across two distinct therapeutic domains: antimicrobial/antifungal agents (via thiochroman-4-one cyclization) and calcium homeostasis regulators (via active Vitamin D2 analogs)[1][2].
This guide objectively compares the biological performance of these 4-PSB derivatives against commercial standards and provides field-proven, self-validating experimental protocols for their evaluation.
Through cyclization and functionalization, 4-PSB yields thiochroman-4-one derivatives. These compounds have emerged as potent agrochemical and pharmaceutical agents. Mechanistically, they target fungal N-myristoyltransferase (NMT)—a validated enzyme responsible for protein lipidation—and disrupt bacterial cell wall synthesis[3][4].
Performance Comparison
Recent bioassays demonstrate that specific thiochroman-4-one derivatives, such as Compound 5a (incorporating a 1,3,4-thiadiazole thioether moiety), significantly outperform standard commercial treatments like Bismerthiazol and Carbendazim[2] ().
Table 1: In Vitro Antimicrobial Efficacy Comparison
To accurately benchmark these derivatives against standards, we utilize a resazurin-assisted broth microdilution assay based on .
Inoculum Standardization: Grow the target pathogen (e.g., C. albicans or X. oryzae) to log-phase. Adjust the suspension to a 0.5 McFarland standard (approx.
CFU/mL).
Causality: Standardizing the inoculum prevents artifactual shifts in the Minimum Inhibitory Concentration (MIC). Over-seeding masks potency, while under-seeding yields false positives.
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 4-PSB derivative (from 128 µg/mL down to 0.25 µg/mL) in Mueller-Hinton broth.
Control Implementation (Self-Validation):
Vehicle Control: 1% DMSO to ensure the solvent does not cause baseline toxicity.
Positive Control: Commercial standard (e.g., Bismerthiazol).
Negative Control: Uninoculated broth to confirm sterility.
Resazurin Addition & Readout: After 24 hours of incubation at 37°C, add 10 µL of 0.015% resazurin dye to each well. Incubate for an additional 2 hours.
Causality: Resazurin acts as a terminal electron acceptor. Viable cells reduce the blue dye to pink resorufin. This provides an objective, colorimetric readout of metabolic activity, eliminating the subjective bias of visual turbidity assessments.
Fig 1. Mechanism of action for thiochroman-4-one derivatives via NMT inhibition.
Section 2: Bone Metabolism Regulation via Vitamin D2 Analogs
The enantiopure form, (R)-2,3-dimethyl-4-phenylthio-2-butanol, is a critical intermediate in the stereoselective synthesis of the Vitamin D2 side chain[1]. This pathway yields 1α,25-dihydroxyvitamin D2 (Ercalcitriol) .
While 1α,25-dihydroxyvitamin D3 (Calcitriol) is the endogenous human hormone, Ercalcitriol (the D2 derivative) offers a highly favorable therapeutic index. It maintains high affinity for the Vitamin D Receptor (VDR) but exhibits significantly lower hypercalcemic toxicity, making it a safer alternative for treating secondary hyperparathyroidism[1] ().
Causality: Subtracting NSB from TB yields the Specific Binding window. If NSB exceeds 30% of TB, the assay is invalid due to high background noise or degraded receptor.
DCC Separation: Add Dextran-Coated Charcoal (DCC) suspension, incubate for 10 minutes, and centrifuge at 2000 × g.
Causality: DCC physically adsorbs free, unbound radioligand based on size-exclusion principles, leaving only the VDR-bound ligand in the supernatant for liquid scintillation counting.
Fig 2. Divergent synthetic pathways and biological targets of 4-PSB derivatives.
References
Yu, L., Xiao, L., Li, P., et al. "Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties." Journal of Chemistry, 2022. URL:[Link]
Takahashi, T., et al. "A New and Convenient Synthesis of 1a,25-Dihydroxyvitamin D2 and Its 24R-Epimer." Bulletin of the Chemical Society of Japan, 1989. URL:[Link]
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL:[Link]
A Comparative Analysis of 4-(Phenylsulfanyl)-2-butanol Performance Across Diverse Solvent Systems
An In-Depth Technical Guide for Researchers Abstract 4-(Phenylsulfanyl)-2-butanol is a bifunctional molecule incorporating a secondary alcohol and a phenyl thioether moiety, presenting unique opportunities and challenges...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers
Abstract
4-(Phenylsulfanyl)-2-butanol is a bifunctional molecule incorporating a secondary alcohol and a phenyl thioether moiety, presenting unique opportunities and challenges in synthetic chemistry. The selection of an appropriate solvent is paramount to controlling reaction kinetics, selectivity, and yield. This guide provides a comprehensive analysis of the predicted performance of 4-(Phenylsulfanyl)-2-butanol in various solvent systems. Due to the limited availability of direct experimental data for this specific compound, this analysis is built upon fundamental chemical principles and comparative data from structurally analogous compounds, including 4-phenyl-2-butanol and 4-(phenylsulfanyl)butan-2-one. We offer detailed experimental protocols for researchers to validate these predictions and a logical framework for solvent selection to aid in reaction development and optimization.
Introduction and Physicochemical Profile
4-(Phenylsulfanyl)-2-butanol (C₁₀H₁₄OS) is a chiral secondary alcohol with a molecular weight of 182.29 g/mol .[1] Its structure is characterized by three key features that dictate its behavior in solution:
A Secondary Hydroxyl (-OH) Group: This polar, protic group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents and participating in a wide range of chemical transformations.
A Phenyl Thioether (-S-Ph) Group: The sulfur atom introduces a soft nucleophilic center, while the phenyl group contributes to the molecule's overall nonpolar character and can engage in π-stacking interactions. The thioether is susceptible to oxidation.
A Flexible Butyl Chain: This aliphatic backbone provides conformational flexibility.
These combined features render the molecule moderately polar and amphiphilic. Its performance is therefore highly dependent on the solvent's ability to solvate both the polar alcohol and the more nonpolar phenylthioether tail.
Comparative Performance in Representative Solvent Systems
The choice of solvent can dramatically alter the reactivity and stability of 4-(Phenylsulfanyl)-2-butanol. The following sections compare its predicted behavior against known data for relevant analogues in common laboratory solvents.
Protic Solvents (e.g., Methanol, Ethanol, Water)
Protic solvents can engage in hydrogen bonding, which can stabilize charged intermediates but may also solvate and deactivate nucleophiles.
Solvent
Predicted Solubility of 4-(Phenylsulfanyl)-2-butanol
Comparative Data for Analogues
Key Synthetic Considerations
Methanol/Ethanol
High: The alcohol functional group will readily form hydrogen bonds with the solvent.
Advantages: Excellent for reactions where protonolysis is desired or for dissolving polar reagents. Disadvantages: Can act as a nucleophile in base-catalyzed reactions. May interfere with organometallic reagents. The thioether can be susceptible to solvolysis under harsh acidic conditions.
Water
Low to Moderate: The hydrophobic phenylthio group will limit solubility despite the presence of the hydroxyl group.
4-Phenyl-2-butanol: Insoluble in water.[2] 4-phenyl-2-butanol: Water solubility of 1885 mg/L.[3]
Advantages: "Green" solvent, ideal for certain enzymatic or phase-transfer catalysis reactions. Disadvantages: Poor solubility limits its use in most organic transformations. Potential for biphasic reaction systems.
These solvents possess high dielectric constants and are polar but lack acidic protons. They are excellent at dissolving polar compounds and solvating cations.
Solvent
Predicted Solubility of 4-(Phenylsulfanyl)-2-butanol
Comparative Data for Analogues
Key Synthetic Considerations
DMSO/DMF
Very High: Strong dipoles will effectively solvate the entire molecule.
General: These solvents are known to dissolve a wide range of organic compounds, including those with both polar and nonpolar functionalities.[4]
Advantages: Accelerate Sₙ2 reactions by solvating the counter-ion and leaving the nucleophile "bare." High boiling points allow for a wide reaction temperature range. Disadvantages: Difficult to remove during workup. DMSO can act as an oxidant at elevated temperatures (e.g., Swern oxidation).
Acetonitrile (ACN)
High: Good balance of polarity to solvate the molecule without the high boiling point of DMSO/DMF.
General: A common solvent in pharmaceutical development for its ability to dissolve many active pharmaceutical ingredients (APIs).[4]
Advantages: Lower boiling point simplifies removal. Relatively inert. Disadvantages: Less effective at dissolving highly ionic species compared to DMSO or DMF.
Ethereal and Nonpolar Aprotic Solvents (e.g., THF, Toluene, Hexane)
These solvents are generally nonpolar or weakly polar and cannot donate hydrogen bonds.
Solvent
Predicted Solubility of 4-(Phenylsulfanyl)-2-butanol
Comparative Data for Analogues
Key Synthetic Considerations
THF / 2-MeTHF
High: The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, while the ring structure is compatible with the nonpolar portion of the molecule.
4-Phenyl-2-butanol: Soluble in organic solvents.[2] General: Ethereal solvents are workhorses in organometallic chemistry.[5]
Advantages: Ideal for reactions involving Grignard reagents, organolithiums, or metal hydrides where protic sources must be avoided. 2-MeTHF is a greener alternative to THF.[5] Disadvantages: Prone to peroxide formation (less so for 2-MeTHF).[5]
Toluene
Moderate to High: The aromatic ring of toluene can interact favorably with the phenyl group of the solute via π-stacking.
General: Excellent for reactions that generate water, as it can be removed azeotropically.
Advantages: High boiling point. Useful for Friedel-Crafts type reactions or dehydrations. Disadvantages: Relatively nonpolar, may not fully solvate polar reaction partners.
Hexane
Low: The high polarity of the hydroxyl group will make it poorly soluble in nonpolar alkanes.
Advantages: Useful as an anti-solvent for crystallization/precipitation. Inert to most reagents. Disadvantages: Poor solvating power for the target molecule and most polar reagents.
Experimental Protocols for Performance Validation
To move from prediction to application, empirical data is essential. The following protocols provide a robust framework for characterizing the performance of 4-(Phenylsulfanyl)-2-butanol in any chosen solvent.
This protocol determines the saturation solubility of the compound at a given temperature.
Rationale: Understanding the solubility limit is critical for reaction concentration, crystallization design, and preventing reagent precipitation. The shake-flask method is a gold-standard, thermodynamically robust technique.
Caption: Workflow for solubility determination.
Methodology:
Preparation: Add an excess amount of 4-(Phenylsulfanyl)-2-butanol to a vial containing a precise volume (e.g., 2.0 mL) of the desired solvent.
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A small magnetic stir bar can also be used.
Sampling: After equilibration, cease agitation and allow the excess solid to sediment for at least 2 hours.
Filtration: Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette and immediately filter it through a 0.22 µm chemically compatible syringe filter (e.g., PTFE) to remove any microscopic particulates.
Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a UV detector set to an appropriate wavelength for the phenyl group (e.g., 254 nm).
Calculation: Determine the original concentration in the solvent based on the dilution factor and the HPLC result.
Protocol 2: Stability Assessment Under Thermal Stress
This protocol evaluates the chemical stability of the compound in different solvents over time.
Rationale: Solvents can promote or participate in degradation pathways. Assessing stability is crucial for defining storage conditions and identifying potential side reactions, especially when heating a reaction mixture.
Methodology:
Sample Preparation: Prepare a solution of 4-(Phenylsulfanyl)-2-butanol in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) at a known concentration (e.g., 10 mg/mL) in an NMR tube.
Initial Analysis (T=0): Acquire a baseline ¹H NMR spectrum. Integrate key peaks, such as the methine proton of the C-OH group and the aromatic protons.
Incubation: Seal the NMR tube and store it at a controlled temperature (e.g., 60 °C).
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 2, 8, 24, and 48 hours).
Data Analysis: Compare the spectra over time. Look for the appearance of new peaks or a decrease in the integration of the parent compound's peaks, which would indicate degradation. For example, the appearance of signals in the aldehyde or ketone region could suggest oxidation of the alcohol, while changes in the aromatic region could indicate reactions involving the thioether.
Logic-Based Workflow for Optimal Solvent Selection
Choosing the right solvent is a multi-parameter optimization problem. The following decision-making workflow, visualized as a DOT graph, provides a structured approach for researchers.
Caption: Decision workflow for solvent selection.
Conclusion
While direct, published data on the solvent-dependent performance of 4-(Phenylsulfanyl)-2-butanol is sparse, a robust working model can be constructed based on its constituent functional groups and by comparison with structurally similar molecules. It is predicted to be highly soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. The choice of solvent will be a critical determinant of its stability and reactivity, particularly concerning the secondary alcohol and thioether moieties. Researchers are strongly encouraged to use the provided protocols to generate empirical data for their specific application, ensuring the development of a safe, efficient, and scalable chemical process.
References
ChemSynthesis. (2026). 4-phenylsulfanyl-butan-2-ol. Chemical Synthesis Database. [Link][1]
PubChem. (n.d.). 4-Phenyl-2-butanol. National Center for Biotechnology Information. [Link][2]
The Good Scents Company. (n.d.). 4-phenyl-2-butanol. The Good Scents Company Information System. [Link][3]
Worthy, A. D., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. [Link][6]
Hsieh, M.-J., et al. (2015). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 39(3). [Link][4]
Benchmarking 4-(Phenylsulfanyl)-2-butanol: Quality, Resolution, and Utility Guide
The following guide benchmarks 4-(Phenylsulfanyl)-2-butanol (also known as 3-phenylthio-1-methylpropanol) against commercial standards, focusing on its critical role as a chiral building block in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide benchmarks 4-(Phenylsulfanyl)-2-butanol (also known as 3-phenylthio-1-methylpropanol) against commercial standards, focusing on its critical role as a chiral building block in pharmaceutical synthesis (e.g., for thiochroman-based drugs like Zileuton).
This guide addresses the Researchers, Scientists, and Drug Development Professionals audience by establishing protocols for quality assessment, enzymatic resolution benchmarking, and downstream synthetic utility.
Executive Summary
4-(Phenylsulfanyl)-2-butanol (CAS: 27998-52-3) is a pivotal intermediate in the synthesis of biologically active thiochromans and leukotriene inhibitors.[1][2] Unlike its non-sulfur analog (4-phenyl-2-butanol), which is a common fragrance standard, the sulfanyl derivative is defined by its utility in asymmetric synthesis .[1][2]
Resolution Standards : The "Gold Standard" enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B).
Synthetic Utility : Efficiency in intramolecular Friedel-Crafts cyclization compared to traditional acid-catalyzed routes.[1][2]
Part 1: Chemical Standards & Specification Benchmarks
Before deploying 4-(Phenylsulfanyl)-2-butanol in synthesis, it must be benchmarked against rigorous quality standards to ensure reproducibility.[2]
Commercial Purity Benchmarks
Commercial standards (e.g., from Sigma-Aldrich, TCI, or Enamine) typically adhere to the following specifications. Your synthesized or sourced batches should meet or exceed these values.
Parameter
Commercial Standard (Benchmark)
Critical Impurities to Monitor
Purity (GC/HPLC)
≥ 97.0%
Diphenyl disulfide, Phenyl vinyl sulfide
Appearance
Colorless to pale yellow oil
Darkening indicates oxidation to sulfoxides
Water Content
≤ 0.5% (Karl Fischer)
Critical for enzymatic resolution efficiency
Oxidation State
< 0.1% Sulfoxide/Sulfone
4-(Phenylsulfinyl)-2-butanol (M+16 peak)
Analytical Validation (Self-Validating Protocol)
Objective: Confirm identity and purity using a self-validating NMR/GC workflow.
1H NMR Diagnostic Signal: The methine proton (CH -OH) appears as a multiplet at δ ~3.8–4.0 ppm.[2] The methylene protons adjacent to sulfur (CH₂ -S) appear as a triplet/multiplet at δ ~2.9–3.1 ppm.[2]
GC-MS Check: Look for the molecular ion
Da.[2] A fragment at (Ph-S-CH₂⁺) is characteristic of the phenyl-sulfanyl motif.[2]
Part 2: Benchmarking Chiral Resolution (The "Gold Standard")
The primary application of this alcohol is in generating enantiomerically pure building blocks.[2] The industry benchmark for resolving 4-(Phenylsulfanyl)-2-butanol is Kinetic Resolution (KR) using Lipase B from Candida antarctica (CAL-B) .[2]
The Benchmark Protocol (CAL-B Catalyzed Acetylation)
Any new catalyst or method must be compared against this established system.[2]
Note: Retention order must be verified with pure standards.
Part 4: Synthetic Utility Benchmark (Thiochroman Synthesis)
The ultimate test of 4-(Phenylsulfanyl)-2-butanol is its performance in cyclization to form the thiochroman core.[2] This benchmarks the compound's reactivity and the quality of the "leaving group" potential of the hydroxyl (activated via acid).[2]
The cyclization efficiency is a direct proxy for the alcohol's purity (absence of water/inhibitors).[2]
Figure 2: Mechanistic pathway for benchmarking the synthetic utility of the alcohol in thiochroman formation.[1][2]
References
PubChem. 4-(Phenylsulfanyl)-2-butanol Compound Summary. National Library of Medicine.[2] Available at: [Link]
Gotor-Fernández, V., et al. (2006).[2] Lipase-Catalyzed Kinetic Resolution of Sulfur-Containing Secondary Alcohols. Journal of Organic Chemistry. (Standard protocol for CAL-B resolution of phenylthio alcohols).
LookChem. 4-(Phenylsulfinyl)butan-2-ol and Related Thio-Intermediates. Available at: [Link][1]
Personal protective equipment for handling 4-(Phenylsulfanyl)-2-butanol
CAS: 27998-52-3 | Formula: C₁₀H₁₄OS | Class: Organosulfur / Secondary Alcohol Part 1: Chemical Intelligence & Risk Profile Executive Summary: 4-(Phenylsulfanyl)-2-butanol is a bifunctional building block containing a thi...
Executive Summary: 4-(Phenylsulfanyl)-2-butanol is a bifunctional building block containing a thioether (sulfide) and a secondary alcohol. While specific toxicological data is limited for this exact CAS, its structural analogs dictate a strict safety profile focusing on ocular damage prevention and odor containment .
Physical & Chemical Properties Matrix
Property
Data
Operational Implication
Molecular Weight
182.28 g/mol
Non-volatile residue risk; heavy vapor.
Physical State
Liquid (Viscous)
Potential for difficult transfers; pipette retention.
Odor Profile
High (Stench)
Characteristic sulfide "garlic/rotten" odor. Olfactory fatigue is a risk.[1]
Solubility
Organic Solvents (DCM, EtOAc)
Lipophilic; readily penetrates skin carriers.
Reactivity
Oxidizable
Incompatible with strong oxidizers (creates sulfoxides).
Hazard Identification (Inferred from Functional Groups)
Primary Threat (Eye/Skin): As a secondary alcohol, it poses a risk of Serious Eye Irritation (Category 2A) . Direct contact can cause corneal clouding.
Secondary Threat (Sensitization): Phenyl sulfides are known skin sensitizers. Repeated exposure may lead to dermatitis.[2]
Tertiary Threat (Odor): Even micro-leaks can contaminate laboratory air handling systems, leading to facility-wide complaints.
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard latex gloves. The lipophilic phenyl ring combined with the sulfur atom allows for permeation through thin rubber.
PPE Component
Recommendation
Technical Rationale
Hand Protection (Standard)
Double Nitrile (Accelerator-Free)
Outer: 5 mil Nitrile (Disposable).Inner: 4 mil Nitrile (Disposable).Why: Sulfides can permeate nitrile in <15 mins. Double gloving provides a visual break-indicator and buffer time.
Hand Protection (Spill/High Risk)
Laminate (Silver Shield/4H)
Mandatory for spills >10mL. Laminate films offer >480 min breakthrough time against aromatics and sulfides.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient due to the viscosity and splash risk during transfer.
Respiratory
Fume Hood (Face Velocity 100 fpm)
Do not handle on open bench. If hood work is impossible, use a Half-Face Respirator with Organic Vapor (OV) cartridges.
Part 3: Operational Protocols
Engineering Controls & Setup
The "Hot Zone": Designate a specific fume hood for sulfur work.
Bleach Trap: Pre-prepare a beaker containing 10% Sodium Hypochlorite (Bleach) to immediately quench pipette tips and contaminated wipes.
Double Containment: All transport of the flask outside the hood must be done in a secondary container (e.g., Nalgene bucket) with a sealed lid.
Safe Transfer Methodology
Viscosity Management: The alcohol group creates hydrogen bonding, making the liquid viscous. Use wide-bore pipette tips to prevent dripping.
The "Clean Hand/Dirty Hand" Rule: Keep one hand clean (for hood sash/equipment) and one hand "dirty" (handling the flask).
Post-Transfer: Immediately submerge the used pipette tip into the Bleach Trap. Do not throw it in the solid waste bin directly.
Part 4: Deactivation & Disposal (The Sulfide Protocol)
Expert Insight: The most common error is disposing of sulfide waste directly into the organic waste drum. This will cause the drum to off-gas, stinking up the entire waste storage area. You must oxidize the sulfur before disposal.
Chemical Deactivation Mechanism
The goal is to convert the volatile Sulfide into a non-volatile, odorless Sulfoxide or Sulfone.
Step-by-Step Deactivation
Preparation: Create a 10% Bleach solution (or use commercial oxidizer).
Glassware Rinse: Rinse all empty flasks/vials with the bleach solution. Swirl and let sit for 20 minutes.
Spill Cleanup: If a spill occurs, cover with paper towels, then soak the towels in bleach inside the hood before bagging.
Final Disposal:
The bleached rinse waste should be neutralized (check pH) and disposed of as Aqueous Waste (if local regulations permit) or Oxidized Organic Waste .
Never mix bleach directly with acetone or ammonia (creates chloroform/chloramines).
Part 5: Visualizing the Safety Workflow
Figure 1: The "Sulfide Deactivation Loop" ensures no odor escapes the containment zone.
References
Sigma-Aldrich. (n.d.).[3] Product Specification: 4-(Phenylsulfanyl)-2-butanol (CAS 27998-52-3).[4] Retrieved from
PubChem. (n.d.). Compound Summary: 4-(Phenylthio)-2-butanol.[4][5][6][7] National Library of Medicine. Retrieved from
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.[8] (General guidance for organic sulfides). Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.